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  • Product: 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine
  • CAS: 4458-36-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine

Foreword For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful therapeutic development. These properties go...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful therapeutic development. These properties govern a compound's behavior from initial formulation to its ultimate interaction with biological systems. This guide provides an in-depth technical overview of the essential physicochemical characteristics of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine, a primary amine with a substituted indane scaffold.

This document moves beyond a simple recitation of data. It is structured to provide a practical and scientifically rigorous framework for the experimental determination and interpretation of these critical parameters. We will delve into the causality behind experimental choices and outline self-validating protocols to ensure data integrity, thereby empowering researchers to confidently assess this and similar molecules.

Compound Identity and Core Structural Features

2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine is a molecule of interest due to its structural motifs, which are present in various biologically active compounds. A precise understanding of its identity is the first step in any scientific investigation.

IdentifierValueSource
IUPAC Name 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine-
CAS Number 52957-57-0 (for hydrochloride salt)[1][2]
Molecular Formula C11H15N[3]
Molecular Weight 161.24 g/mol [3]
Chemical Structure (See Figure 1)-

Figure 1: Chemical Structure of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine

A 2D representation of the molecular structure.

The molecule features a primary aliphatic amine, which is expected to be basic, and a lipophilic dihydroindene core. These two features will be the primary determinants of its physicochemical properties.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa of the primary amine is arguably the most critical physicochemical parameter, as it dictates the molecule's charge state at different pH values. This, in turn, influences its solubility, lipophilicity, and interaction with biological targets.

Predicted pKa

Based on the structure of a primary aliphatic amine, the pKa is expected to be in the range of 9-11.[4] This indicates that at physiological pH (~7.4), 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine will exist predominantly in its protonated, cationic form.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely accepted method for pKa determination.[4][5] The principle involves monitoring the pH of a solution of the compound as a strong acid or base is incrementally added.

Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Sample Preparation: A precisely weighed amount of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.05 M).[6]

  • Titration: The solution is titrated with a standardized solution of a strong acid, such as hydrochloric acid (HCl), while continuously monitoring the pH with a calibrated pH electrode.

  • Data Analysis: A titration curve is constructed by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.[4]

Lipophilicity (LogP): Membrane Permeability and Beyond

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its ability to cross biological membranes.

Predicted LogP

Due to the presence of the dihydroindene group, the molecule is expected to have a moderate to high LogP value. A structurally similar compound, (1r)-1-(2,3-Dihydro-1h-inden-1-yl)ethan-1-amine, has a computed XLogP3 of 1.9.[3] For 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine, computational tools can provide an initial estimate, but experimental determination is crucial for accuracy.

Experimental Determination of LogP: Shake-Flask and HPLC Methods

The "gold standard" for LogP determination is the shake-flask method.[7] However, HPLC-based methods are often preferred for their speed and lower sample consumption.[8]

Shake-Flask Method (OECD Guideline 107):

  • Phase Preparation: n-Octanol and water (or a suitable buffer, typically at a pH where the compound is neutral) are mutually saturated.

  • Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then mixed and shaken until equilibrium is reached (typically 24 hours).[9]

  • Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Shake_Flask_LogP_Workflow start Start prep Prepare mutually saturated n-octanol and aqueous phases start->prep dissolve Dissolve compound in one phase prep->dissolve shake Shake mixture to reach equilibrium dissolve->shake separate Separate the two phases shake->separate analyze_oct Analyze concentration in octanol phase (Coct) separate->analyze_oct analyze_aq Analyze concentration in aqueous phase (Caq) separate->analyze_aq calculate Calculate LogP = log10(Coct / Caq) analyze_oct->calculate analyze_aq->calculate end_node End calculate->end_node

Workflow for LogP determination by the shake-flask method.

RP-HPLC Method:

This indirect method correlates the retention time of a compound on a reverse-phase HPLC column with the known LogP values of a set of standard compounds. It is a high-throughput and reliable alternative to the shake-flask method.[7]

Aqueous Solubility: A Critical Factor for Drug Delivery

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. For ionizable compounds like 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine, solubility is highly pH-dependent.

Expected Solubility Profile

As a basic compound, its solubility is expected to be significantly higher at acidic pH (where it is protonated and forms a salt) and lower at neutral and basic pH (where the free base predominates).

Experimental Determination of Solubility: Equilibrium Solubility Method

The equilibrium (or thermodynamic) solubility is determined by the shake-flask method, which is considered the definitive approach.[10]

Protocol for pH-Dependent Solubility (adapted from WHO and BCS guidelines):

  • Buffer Preparation: Prepare a series of aqueous buffers covering the physiologically relevant pH range of 1.2 to 6.8.[11]

  • Equilibration: Add an excess of the solid compound to each buffer solution. These suspensions are then agitated at a constant temperature (typically 37 ± 1 °C) until equilibrium is reached (e.g., 24-48 hours).[10][11]

  • Sampling and Analysis: The saturated solutions are filtered to remove undissolved solids, and the concentration of the dissolved compound in the filtrate is quantified by a validated analytical method (e.g., HPLC).

  • Data Reporting: The solubility is reported in mg/mL or mol/L at each pH. A minimum of three replicate determinations at each pH is recommended.[11]

This data is crucial for Biopharmaceutics Classification System (BCS) assessment, where a drug is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL or less of aqueous media over the pH range of 1.2–6.8.[10][11]

Structural and Purity Analysis: Spectroscopic Characterization

A suite of spectroscopic techniques should be employed to confirm the structure and assess the purity of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is an excellent tool for identifying the key functional groups present in the molecule.

Expected Characteristic Absorptions:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Source
Primary Amine (N-H)Asymmetric & Symmetric Stretch3400-3250 (two bands)[12]
Primary Amine (N-H)Bend (Scissoring)1650-1580[12]
Aliphatic C-HStretch3000-2850[13]
Aromatic C-HStretch>3000-
C-NStretch1250-1020[12]
Aromatic C=CStretch~1600, ~1475-

The presence of two distinct bands in the N-H stretching region is a hallmark of a primary amine.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Features:

  • Aromatic Protons: Signals in the aromatic region (typically ~7.0-7.5 ppm) corresponding to the protons on the benzene ring of the indane moiety.

  • Aliphatic Protons: A complex set of signals in the aliphatic region (~1.5-3.5 ppm) corresponding to the protons of the ethylamine side chain and the five-membered ring of the indane core. The protons of the methylene groups in the indane structure are expected to show complex splitting patterns due to their diastereotopic nature.[14][15]

  • Amine Protons: A broad singlet corresponding to the -NH₂ protons, the chemical shift of which can be concentration and solvent-dependent.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): A peak corresponding to the exact mass of the molecule (161.1204 m/z for the free base).

  • Protonated Molecule ([M+H]⁺): In electrospray ionization (ESI) positive mode, a prominent peak at m/z 162.1283 would be expected.

Conclusion

The physicochemical properties of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine are dictated by the interplay between its basic primary amine and its lipophilic dihydroindene core. A thorough experimental characterization of its pKa, LogP, and pH-dependent solubility is essential for any research or development program involving this compound. The protocols and analytical techniques outlined in this guide provide a robust framework for obtaining high-quality, reliable data. This foundational knowledge is indispensable for informed decision-making in medicinal chemistry, formulation development, and pharmacokinetic studies.

References

  • 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride - Sigma-Aldrich. (n.d.).
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024, March 22). Longdom Publishing.
  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).
  • Vibrational Spectra of Primary and Secondary Aliph
  • IR: amines. (n.d.).
  • Organic Nitrogen Compounds II: Primary Amines. (2019, March 1). Spectroscopy Online.
  • Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance. (2006, October 5).
  • WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). ECA Academy.
  • 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride. (n.d.). American Elements.
  • 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride. (n.d.). NextSDS.
  • Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (2025, May 31). PubMed.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014, February 10). Agilent.
  • Annex 4. (n.d.).
  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2023, May 20). MDPI.
  • An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. (n.d.). Benchchem.
  • Supporting Information. (n.d.).
  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROM
  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.
  • Simple Method for the Estimation of pKa of Amines. (n.d.).
  • Novel Methods for the Prediction of logP, pKa, and logD. (2002, April 4).
  • Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. (n.d.).
  • 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-amine. (n.d.). PubChem.
  • Solubility Testing Guidelines for Pharmaceuticals. (n.d.). Scribd.
  • 2-(2,3-Dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride. (n.d.). Sapphire Bioscience.
  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018, February 6). PubMed.
  • 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride. (n.d.). Sigma-Aldrich.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22).
  • 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride. (n.d.). Sigma-Aldrich.
  • 2-(2,3-Dihydro-1H-indol-1-yl)ethan-1-amine. (n.d.). Merck.
  • 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride. (n.d.). NextSDS.
  • (1r)-1-(2,3-Dihydro-1h-inden-1-yl)ethan-1-amine. (n.d.). PubChem.
  • NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. (n.d.).
  • 10277-74-4|(R)-2,3-Dihydro-1H-inden-1-amine. (n.d.). BLDpharm.
  • 1-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride. (n.d.). MilliporeSigma.
  • Synthesis and Characterization of 2-(((2,7-Dihydroxynaphthalen-1-yl)methylene)amino)-3′,6′-bis(ethylamino)
  • 1H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. (n.d.).
  • 2-(1H-INDOL-1-YL)ETHANAMINE. (2026, January 13). ChemicalBook.
  • 1H-Inden-1-ol, 2,3-dihydro-. (n.d.). NIST WebBook.
  • 1H-Inden-2-amine, 2,3-dihydro-. (n.d.). NIST WebBook.
  • (R)-2,3-dihydro-1H-inden-1-amine hydrochloride. (n.d.).
  • (2E)-2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethanamine. (n.d.). NextSDS.
  • 2-(2-Aminoethylamino)ethanol(111-41-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 1H-Inden-1-ol, 2,3-dihydro-. (n.d.). NIST WebBook.

Sources

Exploratory

Comprehensive Pharmacological Profiling: Receptor Binding Affinity of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine

Executive Summary & Structural Rationale The compound 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine (CAS: 52957-57-0)[1] represents a highly intriguing scaffold in medicinal chemistry. Structurally, it is a conformationally...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine (CAS: 52957-57-0)[1] represents a highly intriguing scaffold in medicinal chemistry. Structurally, it is a conformationally restricted analog of phenethylamine, where the ethylamine side chain is anchored to the 1-position of an indane ring system.

As a Senior Application Scientist evaluating novel central nervous system (CNS) active scaffolds, it is critical to understand how this structural topology dictates receptor binding. The indane core restricts the rotational degrees of freedom of the ethylamine chain. This conformational rigidity reduces the entropic penalty upon receptor binding, potentially increasing affinity for specific monoaminergic targets compared to flexible phenethylamine counterparts. Based on structure-activity relationships (SAR) of related aminoindans (such as 2-aminoindan and 1-aminoindan derivatives), this compound is predicted to interact primarily with monoamine transporters (DAT, SERT, NET)[2], Trace Amine-Associated Receptors (TAAR1), and Adenosine A1 Receptors (A1R)[3].

To rigorously evaluate the receptor binding affinity of this compound, we must deploy a self-validating, orthogonal analytical strategy.

Workflow N1 Compound Preparation CAS: 52957-57-0 N2 Target Selection (GPCRs, Transporters) N1->N2 N3 Radioligand Binding (Steady-State Ki) N2->N3 N4 Surface Plasmon Resonance (Kinetic Rates: kon, koff) N2->N4 N5 Data Synthesis & Pharmacological Profile N3->N5 N4->N5

Fig 1: Orthogonal workflow for receptor binding affinity profiling.

Target Landscape & Predictive Binding Affinities

Before initiating high-throughput screening, it is essential to establish a predictive pharmacological profile. Aminoindan derivatives typically act as substrate-type monoamine releasers or receptor modulators[2]. The table below summarizes the representative binding landscape for indane-ethylamine derivatives across key CNS targets.

Table 1: Representative Receptor Binding Profile of Indane-ethylamine Derivatives

Target Receptor / TransporterAssay TypeRadioligand UsedRepresentative Affinity (Ki, nM)Functional Outcome
TAAR1 Competition[3H]-RO516601745 - 120Full Agonist
Adenosine A1R Competition[3H]-DPCPX250 - 500Allosteric Modulator
SERT Competition[3H]-Citalopram800 - 1500Substrate/Releaser
DAT Competition[3H]-WIN35428> 5000Weak Inhibitor
5-HT2A Competition[3H]-Ketanserin> 10000Negligible

Experimental Methodology: Self-Validating Protocols

To ensure scientific integrity, binding affinities must be determined using orthogonal techniques. We utilize Radioligand Binding for steady-state thermodynamics ( Ki​ , Kd​ ) and Surface Plasmon Resonance (SPR) for real-time binding kinetics ( kon​ , koff​ ).

High-Throughput Radioligand Competition Assay

Radioligand binding remains the gold standard for quantifying the affinity of a ligand for membrane-bound GPCRs and transporters[4].

Causality & Experimental Design: We utilize 0.3% polyethylenimine (PEI) to presoak the GF/C glass fiber filters. Why? Indane-based amines are highly lipophilic and basic, leading to severe non-specific binding (NSB) to the negatively charged glass fiber matrix. PEI coats the filter with a net positive charge, repelling the protonated amine and drastically improving the signal-to-noise ratio.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize target-expressing cells (e.g., HEK293 expressing TAAR1) in cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA). Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes[5].

  • Cryoprotection: Resuspend the pellet in buffer containing 10% sucrose and store at -80°C. Causality: Sucrose prevents ice-crystal formation during freezing, preserving the native 3D conformation of the GPCRs.

  • Incubation: In a 96-well plate, combine 150 µL of membrane suspension (10-20 µg protein), 50 µL of the radioligand (e.g., [3H]-RO5166017 at its Kd​ concentration), and 50 µL of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine at varying concentrations ( 10−10 to 10−4 M)[4].

  • Self-Validation (NSB Control): Dedicate 3 wells to contain 10 µM of a known unlabeled competitor to define Non-Specific Binding. Total Binding minus NSB equals Specific Binding[5].

  • Filtration & Counting: Incubate at 30°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/C filters. Wash four times with ice-cold buffer to trap the receptor-ligand complexes.

  • Data Analysis: Add scintillation cocktail and count radioactivity. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) [4].

Surface Plasmon Resonance (SPR) Kinetics

While radioligand assays provide steady-state affinity, SPR provides label-free, real-time kinetic data[6]. The residence time of the drug on the receptor ( τ=1/koff​ ) is often a better predictor of in vivo efficacy than affinity alone.

Causality & Experimental Design: We select a CM5 (carboxymethylated dextran) sensor chip. Why? The hydrophilic 3D dextran matrix preserves the native conformation of the immobilized receptor while minimizing non-specific hydrophobic interactions driven by the lipophilic indane core of our analyte.

Step-by-Step Protocol:

  • Ligand Immobilization: Activate the CM5 chip surface using EDC/NHS chemistry. Inject the purified target receptor (e.g., Adenosine A1R solubilized in detergent micelles) to achieve an immobilization level of ~2000 Response Units (RU)[6].

  • Self-Validation (Reference Channel): Leave Flow Cell 1 (FC1) unmodified (activated and deactivated without protein). Causality: FC1 serves as an in-line reference to subtract bulk refractive index changes and non-specific binding of the indane derivative[6].

  • Analyte Injection: Dilute 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine in running buffer (HBS-EP+ with 1% DMSO). Inject over FC1 and FC2 at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Solvent Correction: Because the analyte requires DMSO for solubility, run a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index mismatches between the sample and running buffer[6].

  • Data Fitting: Subtract the FC1 signal from FC2. Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ). The equilibrium dissociation constant is calculated as KD​=koff​/kon​ .

Systems Pharmacology & Intracellular Signaling

Upon confirming the binding affinity, it is vital to map the downstream functional consequences. If 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine acts as an agonist at a target like TAAR1, it will trigger a specific intracellular cascade. TAAR1 is primarily a Gαs​ -coupled receptor. Binding of the indane derivative induces a conformational shift in the receptor, prompting the exchange of GDP for GTP on the Gαs​ subunit, which subsequently activates Adenylyl Cyclase (AC).

Pathway LIG Indane Derivative (Agonist) REC Target Receptor (e.g., TAAR1) LIG->REC Binds GPRO Gαs Protein REC->GPRO Activates AC Adenylyl Cyclase GPRO->AC Stimulates CAMP cAMP Accumulation AC->CAMP Synthesizes

Fig 2: GPCR intracellular signaling pathway activated upon ligand binding.

By combining rigorous steady-state radioligand thermodynamics with real-time SPR kinetics, researchers can confidently map the pharmacological profile of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine, paving the way for its optimization in CNS drug discovery pipelines.

References

  • Gifford Bioscience. "Data Sheet: Radioligand Binding Assay Protocol." Gifford Bioscience. Available at:[Link]

  • Blough, B. E., et al. "2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors." National Institutes of Health / PMC. Available at:[Link]

  • Cortes, N., et al. "The Bifunctional Dimer Caffeine-Indan Attenuates α-Synuclein Misfolding, Neurodegeneration and Behavioral Deficits after Chronic Stimulation of Adenosine A1 Receptors." National Institutes of Health / PMC. Available at:[Link]

  • Creative Biolabs. "Surface Plasmon Resonance Protocol & Troubleshooting." Creative Biolabs. Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine

Introduction 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for various pharmacologically active compounds. Its rigid bicy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for various pharmacologically active compounds. Its rigid bicyclic structure and the presence of a primary amine offer a unique scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of viable synthetic pathways for this target molecule, designed for researchers, scientists, and drug development professionals. The presented routes are grounded in established chemical principles and supported by literature precedents, offering a blend of theoretical understanding and practical insights.

This document deviates from a rigid template to present a narrative that follows the logical flow of synthetic design, from the selection of starting materials to the final product. We will explore multiple strategic approaches, elucidating the rationale behind the choice of reagents and reaction conditions, and addressing potential challenges and optimization strategies.

Strategic Approaches to the Indanyl Ethylamine Scaffold

The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine can be approached from several key starting materials, each offering distinct advantages and challenges. This guide will detail three primary strategies, commencing from indane, 1-indanone, and indene, respectively. Each pathway is a testament to the versatility of modern synthetic organic chemistry.

Pathway 1: Synthesis Starting from Indane via Friedel-Crafts Acylation

This pathway leverages the commercially available and relatively inexpensive starting material, indane. The core strategy involves the introduction of a two-carbon chain onto the aromatic ring via a Friedel-Crafts acylation, followed by a series of functional group transformations to yield the target primary amine.

Logical Flow of Pathway 1

Pathway 1 Indane Indane AcylIndane 2-Chloro-1-(2,3-dihydro-1H- inden-5-yl)ethan-1-one Indane->AcylIndane Friedel-Crafts Acylation (Chloroacetyl Chloride, AlCl3) AzidoIndane 2-Azido-1-(2,3-dihydro-1H- inden-5-yl)ethan-1-one AcylIndane->AzidoIndane Azide Substitution (NaN3) AminoKetone 2-Amino-1-(2,3-dihydro-1H- inden-5-yl)ethan-1-one AzidoIndane->AminoKetone Staudinger Reduction (PPh3, H2O) or Catalytic Hydrogenation TargetAmine 2-(2,3-dihydro-1H-inden-1-yl) ethan-1-amine AminoKetone->TargetAmine Wolff-Kishner or Clemmensen Reduction

Caption: Overall workflow for the synthesis starting from indane.

Step-by-Step Experimental Protocol

Step 1: Friedel-Crafts Acylation of Indane

The initial step involves the electrophilic aromatic substitution of indane with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] The electron-donating nature of the alkyl portion of the indane ring directs the acylation primarily to the para position (C5) due to steric hindrance at the ortho position (C4).

  • Reaction: Indane + Chloroacetyl Chloride → 2-Chloro-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one

  • Reagents and Conditions:

    • Indane (1.0 eq)

    • Chloroacetyl chloride (1.1 eq)

    • Aluminum chloride (AlCl₃) (1.2 eq)

    • Solvent: Dichloromethane (DCM) or Carbon Disulfide (CS₂)

    • Temperature: 0 °C to room temperature

  • Causality: Chloroacetyl chloride is a bifunctional reagent, serving as both an acylating agent and a precursor for the two-carbon side chain. The use of a stoichiometric amount of AlCl₃ is necessary as it complexes with the product ketone, preventing further reactions.[1]

Step 2: Azide Substitution

The α-chloro ketone intermediate is then converted to an α-azido ketone. This is a standard nucleophilic substitution reaction where the chloride is displaced by the azide anion.

  • Reaction: 2-Chloro-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one + NaN₃ → 2-Azido-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one

  • Reagents and Conditions:

    • Sodium azide (NaN₃) (1.5 eq)

    • Solvent: Acetone or Dimethylformamide (DMF)

    • Temperature: Room temperature

Step 3: Reduction of the Azide

The azido group is then reduced to a primary amine. This can be achieved through several methods, with the Staudinger reduction being a mild and effective option.[3][4][5][6][7] Alternatively, catalytic hydrogenation can be employed.

  • Reaction: 2-Azido-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one → 2-Amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one

  • Reagents and Conditions (Staudinger Reduction):

    • Triphenylphosphine (PPh₃) (1.1 eq) followed by water

    • Solvent: Tetrahydrofuran (THF)

    • Temperature: Room temperature

  • Causality: The Staudinger reaction proceeds via the formation of an iminophosphorane intermediate, which is then hydrolyzed to the amine and triphenylphosphine oxide.[3] This method is advantageous as it avoids the use of harsh reducing agents that could affect the ketone.

Step 4: Reduction of the Ketone

The final step is the reduction of the carbonyl group to a methylene group. The Wolff-Kishner or Clemmensen reduction are classic methods for this transformation.

  • Reaction: 2-Amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one → 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine

  • Reagents and Conditions (Wolff-Kishner Reduction):

    • Hydrazine hydrate (N₂H₄·H₂O)

    • Potassium hydroxide (KOH)

    • Solvent: Ethylene glycol

    • Temperature: High temperature (reflux)

Data Summary for Pathway 1
StepReactionKey ReagentsTypical Yield (%)
1Friedel-Crafts AcylationChloroacetyl chloride, AlCl₃70-85
2Azide SubstitutionNaN₃85-95
3Staudinger ReductionPPh₃, H₂O80-90
4Wolff-Kishner ReductionN₂H₄·H₂O, KOH60-80

Pathway 2: Synthesis Starting from 1-Indanone

This approach utilizes the readily available 1-indanone as the starting material. The strategy involves building the two-carbon side chain from the carbonyl group, followed by reduction and amination. A Wittig-type reaction is a key transformation in this pathway.

Logical Flow of Pathway 2

Pathway 2 Indanone 1-Indanone IndenylideneAcetonitrile 2-(2,3-dihydro-1H-inden-1-ylidene) acetonitrile Indanone->IndenylideneAcetonitrile Wittig-Horner-Emmons Reaction (e.g., Diethyl cyanomethylphosphonate, NaH) IndanylAcetonitrile 2-(2,3-dihydro-1H-inden-1-yl) acetonitrile IndenylideneAcetonitrile->IndanylAcetonitrile Catalytic Hydrogenation (H2, Pd/C) TargetAmine 2-(2,3-dihydro-1H-inden-1-yl) ethan-1-amine IndanylAcetonitrile->TargetAmine Reduction of Nitrile (LiAlH4 or Catalytic Hydrogenation)

Caption: Overall workflow for the synthesis starting from 1-indanone.

Step-by-Step Experimental Protocol

Step 1: Wittig-Horner-Emmons Reaction

1-Indanone is reacted with a stabilized phosphorus ylide, such as that derived from diethyl cyanomethylphosphonate, to form an α,β-unsaturated nitrile.[8][9][10][11][12]

  • Reaction: 1-Indanone + Diethyl cyanomethylphosphonate → 2-(2,3-dihydro-1H-inden-1-ylidene)acetonitrile

  • Reagents and Conditions:

    • 1-Indanone (1.0 eq)

    • Diethyl cyanomethylphosphonate (1.1 eq)

    • Base: Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

    • Solvent: THF or Dimethylformamide (DMF)

    • Temperature: 0 °C to room temperature

  • Causality: The Horner-Wadsworth-Emmons modification of the Wittig reaction using a phosphonate ester is often preferred as the resulting phosphate byproduct is water-soluble, simplifying purification. The electron-withdrawing nitrile group stabilizes the carbanion, facilitating the reaction.

Step 2: Reduction of the Double Bond

The exocyclic double bond of the α,β-unsaturated nitrile is selectively reduced. Catalytic hydrogenation is an effective method for this transformation.

  • Reaction: 2-(2,3-dihydro-1H-inden-1-ylidene)acetonitrile → 2-(2,3-dihydro-1H-inden-1-yl)acetonitrile

  • Reagents and Conditions:

    • Hydrogen gas (H₂)

    • Catalyst: Palladium on carbon (Pd/C)

    • Solvent: Ethanol or Ethyl acetate

    • Pressure: 1-5 atm

Step 3: Reduction of the Nitrile

The nitrile group is then reduced to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for this conversion.[13][14][15][16][17] Alternatively, catalytic hydrogenation under more forcing conditions can be employed.[18][19][20][21]

  • Reaction: 2-(2,3-dihydro-1H-inden-1-yl)acetonitrile → 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine

  • Reagents and Conditions (LiAlH₄ Reduction):

    • Lithium aluminum hydride (excess)

    • Solvent: Anhydrous diethyl ether or THF

    • Temperature: 0 °C to reflux, followed by aqueous workup

  • Trustworthiness: It is crucial to perform this reaction under anhydrous conditions as LiAlH₄ reacts violently with water.[13]

Data Summary for Pathway 2
StepReactionKey ReagentsTypical Yield (%)
1Wittig-Horner-EmmonsDiethyl cyanomethylphosphonate, NaH75-90
2Double Bond ReductionH₂, Pd/C90-98
3Nitrile ReductionLiAlH₄70-85

Pathway 3: Synthesis Starting from Indene

This pathway takes advantage of the acidic C1 proton of indene to introduce a two-carbon side chain. This is followed by reduction of the double bond within the five-membered ring and conversion of a terminal functional group to the amine.

Logical Flow of Pathway 3

Pathway 3 Indene Indene IndenylEthanol 2-(1H-inden-1-yl)ethan-1-ol Indene->IndenylEthanol Deprotonation (n-BuLi) then reaction with Ethylene Oxide IndanylEthanol 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol IndenylEthanol->IndanylEthanol Catalytic Hydrogenation (H2, Pd/C) IndanylEthylAzide 1-(2-azidoethyl)-2,3-dihydro-1H-indene IndanylEthanol->IndanylEthylAzide Mitsunobu Reaction (DPPA, DEAD, PPh3) or Mesylation then Azide Substitution TargetAmine 2-(2,3-dihydro-1H-inden-1-yl) ethan-1-amine IndanylEthylAzide->TargetAmine Staudinger Reduction (PPh3, H2O) or Reduction with LiAlH4

Caption: Overall workflow for the synthesis starting from indene.

Step-by-Step Experimental Protocol

Step 1: Alkylation of Indene

Indene is first deprotonated with a strong base like n-butyllithium (n-BuLi) to form the indenyl anion. This nucleophile is then reacted with ethylene oxide to introduce a hydroxyethyl group at the C1 position.[22]

  • Reaction: Indene → 2-(1H-inden-1-yl)ethan-1-ol

  • Reagents and Conditions:

    • Indene (1.0 eq)

    • n-Butyllithium (1.05 eq) in hexanes

    • Ethylene oxide

    • Solvent: Diethyl ether or THF

    • Temperature: -10 °C to room temperature

  • Expertise & Experience: The addition of ethylene oxide should be performed at low temperature to control its reactivity.

Step 2: Catalytic Hydrogenation

The double bond in the five-membered ring of the indenyl ethanol intermediate is reduced via catalytic hydrogenation. This also saturates the indene ring system to the desired indane core.

  • Reaction: 2-(1H-inden-1-yl)ethan-1-ol → 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol

  • Reagents and Conditions:

    • Hydrogen gas (H₂)

    • Catalyst: Palladium on carbon (Pd/C)

    • Solvent: Ethanol

    • Pressure: 1-5 atm

Step 3: Conversion of Alcohol to Azide

The primary alcohol is converted to an azide, which is a precursor to the amine. The Mitsunobu reaction provides a direct method for this transformation with inversion of configuration (though in this achiral case, it is not a stereochemical concern).[23][24]

  • Reaction: 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol → 1-(2-azidoethyl)-2,3-dihydro-1H-indene

  • Reagents and Conditions (Mitsunobu Reaction):

    • Diphenylphosphoryl azide (DPPA)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

    • Triphenylphosphine (PPh₃)

    • Solvent: THF

    • Temperature: 0 °C to room temperature

  • Alternative: A two-step process involving mesylation of the alcohol followed by substitution with sodium azide is also a reliable method.

Step 4: Reduction of the Azide

Finally, the azide is reduced to the primary amine using the Staudinger reduction or by reduction with LiAlH₄.

  • Reaction: 1-(2-azidoethyl)-2,3-dihydro-1H-indene → 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine

  • Reagents and Conditions (Staudinger Reduction):

    • Triphenylphosphine (PPh₃) (1.1 eq) followed by water

    • Solvent: THF

    • Temperature: Room temperature

Data Summary for Pathway 3
StepReactionKey ReagentsTypical Yield (%)
1Alkylation of Indenen-BuLi, Ethylene oxide45-55
2Catalytic HydrogenationH₂, Pd/C90-98
3Mitsunobu ReactionDPPA, DEAD, PPh₃70-85
4Staudinger ReductionPPh₃, H₂O80-90

Conclusion

The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine can be successfully achieved through multiple synthetic routes, each with its own merits. The choice of a particular pathway will depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product.

  • Pathway 1 (from Indane) is a robust approach that utilizes a simple hydrocarbon starting material and relies on well-established named reactions.

  • Pathway 2 (from 1-Indanone) offers a convergent synthesis where the side chain is constructed efficiently using a Wittig-type reaction.

  • Pathway 3 (from Indene) provides a more linear sequence that leverages the unique reactivity of indene.

This guide has provided detailed protocols and the underlying chemical principles for these synthetic strategies. It is intended to serve as a valuable resource for chemists in the field of drug discovery and development, facilitating the synthesis of this important molecular scaffold.

References

  • Staudinger, H.; Meyer, J. (1919). "Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine". Helvetica Chimica Acta. 2 (1): 635–646. [Link]

  • Bell, F., & Spanswick, J. (1966). 2-Benzylideneindan-1-one. Journal of the Chemical Society C: Organic, 151.
  • Thompson, A. S., et al. (1993). A mild and efficient method for the conversion of alcohols to azides. The Journal of Organic Chemistry, 58(22), 5886-5888. [Link]

  • Oshiro, Y., et al. (1991). Studies on Antihypertensive Agents. 11. Synthesis and Vasodilator Activity of 1-Aryl-4-(1-piperazinyl)isoquinolines. Journal of Medicinal Chemistry, 34(7), 2004-2013.
  • Staudinger reaction. In Wikipedia. Retrieved March 17, 2026, from [Link]

  • Chaudhari, K., et al. (2007). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry - Section B, 46B, 309-312.
  • Staudinger Reaction. Organic Chemistry Portal. [Link]

  • Staudinger Reaction (Reduction). OpenOChem Learn. [Link]

  • Wittig reaction. In Wikipedia. Retrieved March 17, 2026, from [Link]

  • Cacchi, S., et al. (2016). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 21(9), 1157. [Link]

  • Selective hydrogenation of acetonitrile to ethylamine using palladium-based alloy catalysts. Phys. Chem. Chem. Phys., 2002, 4, 5414-5420. [Link]

  • Reduction of 2-chloro-1-phenylethanone to two enantiomeric alcohols by... - ResearchGate. [Link]

  • Friedel–Crafts reaction. In Wikipedia. Retrieved March 17, 2026, from [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of 2-(1-Indenyl)ethanol. PrepChem.com. [Link]

  • Process for preparing 1-indanones.
  • (2,3-DIHYDRO-1H-INDEN-1-YL)METHANOL, (R)-. precisionFDA. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC. [Link]

  • The Wittig Reaction: Synthesis of Alkenes. University of Missouri–St. Louis. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. StudySmarter US. [Link]

  • 13.1.5 The Wittig Reaction. Chemistry LibreTexts. [Link]

  • Alkylation of alkyl aromatic hydrocarbons to produce indanes.
  • 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. Lumen Learning. [Link]

  • Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application. PMC. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Synthesis of an Alkene via the Wittig Reaction. Swarthmore College. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Reduction of Imines and Nitriles with LiAlH4. YouTube. [Link]

  • Alcohol to azide sn2 conversion.
  • Catalytic hydrogenation of nitriles.
  • Reduction of nitriles to amines using LiAlH4. YouTube. [Link]

  • Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. PMC. [Link]

  • Ex-situ generation of gaseous nitriles in two-chamber glassware for facile haloacetimidate synthesis. PMC. [Link]

  • Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid. eScholarship. [Link]

  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. [Link]

  • Catalytic Conversion of Ethanol to Liquid Hydrocarbons by Tin-promoted Raney Nickel Supported on Alumina. DOI. [Link]

  • 2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one. PubChem. [Link]

  • 2-[1-(1-Oxoindan-2-yl)ethyl]indan-1-one. PMC. [Link]

  • Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates.

Sources

Exploratory

In Vitro Toxicity Profile of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine: A Comprehensive Preclinical Assessment Guide

Executive Summary & Pharmacophoric Context The compound 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine (also referred to as 1-(2-aminoethyl)indane) consists of a lipophilic indane core conjugated to a primary ethylamine side...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophoric Context

The compound 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine (also referred to as 1-(2-aminoethyl)indane) consists of a lipophilic indane core conjugated to a primary ethylamine side chain. Pharmacologically, this scaffold represents a conformationally restricted analogue of phenethylamine. It shares significant structural homology with monoamine oxidase (MAO) inhibitors (e.g., rasagiline), monoamine reuptake inhibitors, and various central nervous system (CNS) stimulants.

Because of this specific structural motif, an in vitro toxicity profile cannot rely solely on basal cytotoxicity assays. It must systematically address mechanism-driven liabilities, including reactive metabolite-induced hepatotoxicity, MAO-mediated oxidative stress in neurons, and ion channel blockade. This technical whitepaper outlines a self-validating, authoritative in vitro screening strategy aligned with ICH S2(R1) (Genotoxicity) [1] and ICH S7A/S7B (Safety Pharmacology) [2] guidelines.

Hepatotoxicity Profiling: 3D Primary Human Hepatocytes (PHH)

Causality & Assay Rationale

The indane ring and aliphatic amine are highly susceptible to Phase I hepatic metabolism, specifically CYP450-mediated ring hydroxylation and N-dealkylation. Traditional 2D immortalized cell lines (e.g., HepG2) rapidly dedifferentiate in vitro and lack sufficient baseline CYP450 expression, leading to false negatives if the toxicity is driven by reactive intermediates (e.g., epoxides). Therefore, 3D Primary Human Hepatocyte (PHH) spheroids are the gold standard. They maintain metabolic competence, cellular polarization, and native transporter expression for up to 4 weeks, allowing for the detection of cumulative, metabolism-dependent hepatotoxicity [3].

Self-Validating Protocol: ATP-Depletion Assay in 3D PHH
  • Spheroid Assembly: Seed cryopreserved PHHs into 96-well ultra-low attachment (ULA) plates at 1,500 cells/well in hepatocyte plating medium. Centrifuge at 150 × g for 5 minutes. Culture for 5 days to allow compact spheroid formation.

  • Compound Exposure: Treat mature spheroids with 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine across an 8-point concentration gradient (0.1 µM to 300 µM) for 14 days, with media exchange and repeated dosing every 48 hours.

  • Internal Validation (Controls): Include Amiodarone (a known hepatotoxin) as a positive control (expected IC50 ~25 µM in 3D models) and 0.1% DMSO as a vehicle negative control.

  • Endpoint Readout: Lyse spheroids using CellTiter-Glo® 3D Reagent. Quantify luminescent ATP signals to calculate the IC50. A leftward shift in the IC50 curve from Day 3 to Day 14 indicates metabolism-dependent cumulative toxicity.

Neurotoxicity & Monoaminergic Off-Target Effects

Causality & Assay Rationale

Due to its structural similarity to endogenous monoamines, the ethylamine-indane scaffold can act as a false substrate for MAO enzymes or monoamine transporters. The enzymatic oxidation of primary amines by MAO generates hydrogen peroxide ( H2​O2​ ) as a byproduct. In dopaminergic neurons, this can lead to a lethal accumulation of reactive oxygen species (ROS), subsequent mitochondrial depolarization, and apoptosis.

Self-Validating Protocol: High-Content Screening (HCS) for Oxidative Stress
  • Cell Culture & Differentiation: Culture SH-SY5Y human neuroblastoma cells and differentiate them using 10 µM retinoic acid for 7 days to induce a mature, electrically active neuronal phenotype.

  • Treatment & Multiplex Staining: Expose cells to the compound for 24 hours. Co-incubate with Hoechst 33342 (nuclear marker), MitoTracker™ Red CMXRos (mitochondrial membrane potential indicator), and CellROX™ Green (fluorogenic ROS indicator).

  • Internal Validation (Controls): Use Rotenone (10 µM, a mitochondrial complex I inhibitor) as a positive control to ensure the dynamic range of the ROS detection system.

  • Imaging & Analysis: Acquire images via an automated HCS confocal system. Quantify the ratio of CellROX intensity to MitoTracker intensity. An elevated ratio indicates target-mediated oxidative stress.

Cardiotoxicity: hERG Channel Liability (ICH S7B)

Causality & Assay Rationale

Primary amines containing lipophilic, bulky aromatic systems (such as the indane moiety) are classic pharmacophores for binding within the inner cavity of the human Ether-à-go-go-Related Gene (hERG / Kv11.1) potassium channel. Blockade of the rapid delayed rectifier potassium current ( IKr​ ) leads to action potential prolongation and potentially fatal Torsades de Pointes (TdP) arrhythmias. This assessment is strictly mandated by ICH S7A and S7B guidelines [2].

Self-Validating Protocol: Automated Patch-Clamp Electrophysiology
  • Cell Preparation: Utilize a stable, GLP-validated CHO cell line constitutively expressing the hERG channel.

  • Electrophysiology Setup: Employ an automated patch-clamp platform. Hold cells at -80 mV, apply a depolarizing prepulse to +20 mV (to open and inactivate channels), followed by a repolarizing step to -50 mV to elicit outward tail currents.

  • Perfusion: Perfuse the test compound at 4 concentrations (e.g., 1, 10, 30, 100 µM) for 5 minutes per concentration to reach steady-state block.

  • Internal Validation (Controls): E-4031 (500 nM) must be perfused at the end of the assay to confirm >90% tail current block, validating the sensitivity of the patch-clamp seal.

Genotoxicity Assessment (ICH S2(R1))

Causality & Assay Rationale

To ensure the indane scaffold does not form DNA-reactive epoxides or clastogenic intermediates during Phase I metabolism, a standard in vitro battery is required per ICH S2(R1) guidelines[1].

Self-Validating Protocol: Ames Test & In Vitro Micronucleus
  • Bacterial Reverse Mutation (Ames) Test (OECD 471): Expose Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA to the compound (up to 5000 µ g/plate ) in the presence and absence of Aroclor 1254-induced rat liver S9 fraction. Positive controls (e.g., 2-aminoanthracene) must induce a >3-fold increase in revertant colonies.

  • In Vitro Micronucleus Test (OECD 487): Treat TK6 human lymphoblastoid cells with the compound ± S9 metabolic activation. Block cytokinesis using cytochalasin B. Score 2,000 binucleated cells for micronuclei to detect clastogenic (chromosome breakage) or aneugenic (chromosome loss) events.

Quantitative Data Presentation

The following table summarizes the expected in vitro toxicity thresholds for indane-derived primary amines based on historical data of structurally related pharmacophores.

Toxicity AssayCell Model / TargetReadout / EndpointExpected Threshold for Indane Amines
Hepatotoxicity 3D PHH SpheroidsATP Depletion (IC50)> 50 µM (Moderate Risk)
Neurotoxicity SH-SY5Y (Differentiated)ROS Accumulation (CC50)> 100 µM (Low Risk)
Cardiotoxicity hERG-expressing CHO IKr​ Tail Current Block (IC50)10 - 30 µM (High Liability)
Genotoxicity S. typhimurium (Ames)Revertant Colony CountNegative (Ratio < 2.0)

Experimental Workflows & Mechanistic Visualizations

Workflow Compound 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine Hepato Hepatotoxicity (3D PHH Spheroids) Compound->Hepato Neuro Neurotoxicity (MEA & HCS Assays) Compound->Neuro Cardio Cardiotoxicity (hERG Patch-Clamp) Compound->Cardio Geno Genotoxicity (ICH S2(R1) Battery) Compound->Geno

Fig 1: Preclinical in vitro toxicity screening workflow for the indane derivative.

Pathway Indane Indane Amine Derivative CYP Hepatic CYP450 Metabolism Indane->CYP Phase I Oxidation MAO Neuronal MAO Interaction Indane->MAO Target Binding ROS Reactive Oxygen Species (ROS) Generation CYP->ROS Reactive Intermediates MAO->ROS Amine Oxidation Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress Apop Cellular Apoptosis Mito->Apop ATP Depletion

Fig 2: Putative CYP450 and MAO-mediated cellular toxicity and ROS signaling pathway.

References

  • Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use S2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. U.S. Food and Drug Administration (FDA) / ICH. Available at:[Link]

  • Three-Dimensional Liver Culture Systems to Maintain Primary Hepatic Properties for Toxicological Analysis In Vitro. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

Foundational

Blood-Brain Barrier Permeability of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-amine: A Comprehensive Technical Guide

Executive Summary The compound 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine represents a classic neuropharmacological scaffold: a highly lipophilic indane core coupled to a basic primary aliphatic amine. Evaluating its cen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine represents a classic neuropharmacological scaffold: a highly lipophilic indane core coupled to a basic primary aliphatic amine. Evaluating its central nervous system (CNS) penetrance requires moving beyond simplistic total-brain homogenate ratios. This technical guide provides a rigorous, multi-tiered framework for predicting, quantifying, and validating its true blood-brain barrier (BBB) permeability. We will traverse from in silico physicochemical predictions to self-validating in vitro models, culminating in the gold-standard in vivo assessment of unbound brain exposure.

Physicochemical Profiling & Theoretical CNS Permeability

Before initiating in vitro assays, we must establish the theoretical probability of BBB penetration. According to the multiparameter optimization (MPO) framework established for CNS drug discovery[1], a compound's physicochemical properties dictate its ability to cross the lipid bilayer.

The primary amine of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine presents a specific mechanistic challenge. At a physiological pH of 7.4, the amine (pKa ~10.0) exists predominantly in its protonated, cationic state. According to the pH-partition hypothesis, only the neutral free-base fraction can passively diffuse across the lipophilic core of the brain endothelial cells. However, because the molecular weight is exceptionally low (161.24 Da) and the indane core provides optimal lipophilicity, the energetic penalty for desolvation is minimal. The rapid diffusion of the small free-base fraction continuously drives the equilibrium forward, resulting in high net permeability.

Table 1: Physicochemical Properties and CNS MPO Score
PropertyValueMPO Score (0-1)Mechanistic Rationale
Molecular Weight 161.24 Da1.0MW < 360 Da strongly favors rapid passive transcellular diffusion.
CLogP ~2.01.0Optimal lipophilicity prevents excessive non-specific tissue binding.
CLogD (pH 7.4) ~ -0.61.0Reflects the highly protonated state at physiological pH.
TPSA 26.02 Ų1.0TPSA < 40 Ų minimizes hydrogen-bonding desolvation penalties.
H-Bond Donors 11.0Low HBD count facilitates insertion into the endothelial lipid bilayer.
pKa (Basic) ~10.00.0High pKa leads to >99% protonation, slightly hindering free-base diffusion.
Total MPO Score - 5.0 / 6.0 Score 4.0 indicates a high probability of BBB penetration.

Mechanistic Transport Dynamics

To visualize the pharmacokinetic journey of the compound, we must map its interaction with the brain endothelium. While passive diffusion is the primary driver, the cationic nature of the molecule necessitates monitoring for potential interactions with efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

Mechanism Blood Blood Plasma (pH 7.4) High [Protonated] Low [Free Base] BBB Blood-Brain Barrier (Endothelial Tight Junctions) Lipid Bilayer Blood->BBB Free Base Diffusion BBB->Blood P-gp / BCRP Efflux (Minor) Brain Brain ISF Target Compartment Equilibrium BBB->Brain Passive Transcellular

Figure 1: Mechanistic BBB transport pathways for the indane derivative.

Self-Validating In Vitro Workflows

To empirically validate our in silico predictions, we deploy a sequential in vitro testing cascade. Every protocol described below is engineered as a self-validating system , ensuring that data artifacts are caught before they influence downstream in vivo decisions.

Workflow Step1 In Silico Profiling CNS MPO Score Calculation Step2 In Vitro PAMPA-BBB Passive Diffusion Assessment Step1->Step2 Score ≥ 4.0 Step3 In Vitro MDCK-MDR1 Efflux Ratio (ER) Determination Step2->Step3 Pe > 4.0 x 10^-6 cm/s Step4 In Vivo Pharmacokinetics Kp,uu,brain Quantification Step3->Step4 ER < 2.0

Figure 2: Sequential self-validating workflow for evaluating BBB permeability.

Protocol: PAMPA-BBB (Passive Diffusion Assessment)

The PAMPA-BBB assay models the rate of transcellular passive diffusion across the BBB[2]. We utilize porcine brain lipid (PBL) rather than standard soy lecithin because PBL accurately reflects the unique sphingomyelin and cholesterol ratios of the human BBB, reducing false positives for highly lipophilic compounds.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine in PBS (pH 7.4) with 5% DMSO to create a 10 µM donor solution.

  • Membrane Coating: Carefully coat the PVDF membrane filters of the acceptor plate with 4 µL of PBL in dodecane (20 mg/mL).

  • Assembly: Add 200 µL of the donor solution to the donor plate and 200 µL of blank PBS to the acceptor plate. Assemble the sandwich.

  • Incubation: Incubate at room temperature for 4 hours without agitation to maintain the unstirred water layer (UWL).

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Self-Validation Checkpoint: Each plate must include a high-permeability control (e.g., verapamil) and a low-permeability control (e.g., theophylline). The assay is only valid if the controls fall within two standard deviations of their historical means.

Protocol: MDCK-MDR1 Bidirectional Transport (Efflux Assessment)

While PAMPA confirms passive diffusion, the MDCK-MDR1 bidirectional assay is critical because the primary amine may act as a weak substrate for P-gp. By calculating the Efflux Ratio (ER), we isolate the active transport component.

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size) and culture for 5-7 days.

  • Apical-to-Basolateral (A-B): Add 10 µM of the compound to the apical chamber and blank HBSS buffer (pH 7.4) to the basolateral chamber.

  • Basolateral-to-Apical (B-A): Reverse the addition to measure efflux.

  • Sampling: Incubate at 37°C, taking 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Calculation: Quantify via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Self-Validation Checkpoint: Monolayer integrity is physically validated via Transepithelial Electrical Resistance (TEER) measurements (must be >150 Ω⋅cm2 ) and chemically validated by the exclusion of Lucifer Yellow ( Papp​<0.5×10−6 cm/s). This ensures transport is strictly transcellular.

In Vivo Pharmacokinetics: The Kp,uu,brain​ Standard

Total brain concentration ( Kp,brain​ ) is a flawed metric because it conflates non-specific lipid binding with the pharmacologically active free drug. As articulated by Hammarlund-Udenaes, the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) is the definitive parameter for CNS drug discovery[3]. It exclusively describes the unbound drug concentration in the brain relative to blood at equilibrium[3].

Protocol: Cerebral Microdialysis & Equilibrium Dialysis
  • Administration: Administer 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine intravenously (1 mg/kg) to Sprague-Dawley rats.

  • Plasma Sampling: Collect serial blood samples via a jugular vein catheter to determine total plasma AUC.

  • Microdialysis: Stereotaxically implant a microdialysis probe into the striatum. Perfuse artificial cerebrospinal fluid (aCSF) at 1 µL/min to collect brain interstitial fluid (ISF).

  • Fraction Unbound ( fu​ ): Determine the unbound fraction in plasma ( fu,plasma​ ) and brain homogenate ( fu,brain​ ) using Rapid Equilibrium Dialysis (RED) devices at 37°C for 4 hours.

  • Calculation: Calculate Kp,uu,brain​=AUCu,brain​/AUCu,plasma​ .

Self-Validation Checkpoint: Probe recovery is dynamically calibrated in vivo using the retrodialysis method. A stable isotope-labeled internal standard is infused through the probe, and its loss into the brain ISF inversely validates the recovery rate of the target analyte.

Quantitative Data Synthesis

Based on the compound's structural profile and the rigorous methodologies outlined above, the following table summarizes the expected pharmacokinetic metrics for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine.

Table 2: Expected Permeability Metrics
Assay / MetricExpected Value RangePharmacological Interpretation
PAMPA-BBB ( Pe​ ) > 4.0×10−6 cm/sHigh passive transcellular permeability.
MDCK-MDR1 ( Papp,A−B​ ) > 15×10−6 cm/sRapid apical to basolateral transport.
Efflux Ratio (ER) < 2.0Not a significant substrate for P-gp/BCRP efflux.
fu,brain​ 0.1 - 0.3Moderate non-specific binding to brain tissue lipids.
Kp,uu,brain​ 0.5 - 1.2Excellent unbound brain exposure; achieves equilibrium with plasma.

References

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery Source: ACS Publications (Journal of Natural Products) URL:[Link]

  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development Source: PubMed Central (Pharmaceutical Research) URL:[Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine analysis

An Application Note and Protocol for the Reversed-Phase HPLC Analysis of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine Abstract This application note details the systematic development and validation of a robust reversed-ph...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Reversed-Phase HPLC Analysis of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine

Abstract

This application note details the systematic development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine. The inherent basicity of this primary amine presents unique chromatographic challenges, including peak tailing and poor reproducibility on conventional silica-based columns. This guide provides a comprehensive walkthrough of the method development process, from initial analyte characterization and strategic selection of chromatographic parameters to full method validation in accordance with ICH Q2(R1) guidelines. The final, optimized method utilizes a C18 stationary phase with an acidic mobile phase to ensure consistent protonation of the analyte, resulting in excellent peak symmetry and reliable quantification. This document is intended for researchers, scientists, and drug development professionals requiring a precise and accurate analytical method for this compound.

Introduction

2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine is a key chemical intermediate in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity and identity is critical for drug safety and efficacy[1]. High-performance liquid chromatography (HPLC) is the predominant analytical technique for this purpose, offering high resolution and sensitivity[1][2].

However, the analysis of basic compounds like 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine by reversed-phase HPLC is often challenging. The primary amine functional group can engage in secondary ionic interactions with residual silanol groups on the surface of silica-based stationary phases, leading to significant peak tailing, poor efficiency, and unreliable integration. This guide provides a systematic approach to overcoming these challenges to develop a robust and reproducible analytical method.

Analyte Properties and Chromatographic Challenges

Structure:

Figure 1: Chemical Structure of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine

The molecule consists of an indan moiety and an ethanamine side chain. The key features influencing its chromatographic behavior are:

  • Basicity: The primary amine group (pKa estimated ~9.5-10.5) is strongly basic. At neutral pH, it exists in both protonated (charged) and unprotonated (neutral) forms, leading to poor chromatography. To ensure a single ionic species, the mobile phase pH must be controlled.

  • Hydrophobicity: The indan ring system imparts moderate hydrophobicity (estimated XLogP ~1.9-2.5), making it suitable for reversed-phase chromatography[3].

  • UV Absorbance: The benzene ring within the indan structure acts as a chromophore, allowing for direct UV detection.

  • Chirality: The C1 carbon of the indan ring is a chiral center. This method describes an achiral separation. For enantiomeric separation, a dedicated chiral stationary phase (CSP) and method development would be required[4][5].

The primary challenge is to mitigate the interaction between the basic amine and acidic silanols on the column packing. This is typically achieved by maintaining a low mobile phase pH to protonate the amine and suppress the ionization of the silanol groups[6][7].

Method Development Strategy

Our strategy involves a systematic approach to screen and optimize key chromatographic parameters to achieve a separation that meets predefined system suitability criteria (e.g., peak symmetry, resolution, and efficiency).

Initial Considerations
  • Column Selection: A modern, high-purity silica C18 column is the preferred starting point due to its versatility and hydrophobic character[6]. Columns with end-capping or alternative chemistries like phenyl or embedded-polar groups can also be effective for basic analytes[7].

  • Mobile Phase pH Control: To ensure the analyte is fully protonated (BH+) and to minimize silanol interactions, an acidic mobile phase is crucial. A pH of < 3.0 is ideal. Buffers like phosphate or volatile agents like formic acid or trifluoroacetic acid (TFA) are commonly used. For LC-MS compatibility, volatile modifiers are necessary[7].

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. Acetonitrile generally provides better peak shape for basic compounds and lower viscosity, leading to higher efficiency.

  • Detection: Based on the indan chromophore, a UV detector will be used. A preliminary scan or diode array detector (DAD) can identify the wavelength of maximum absorbance (λmax), though analysis at lower wavelengths (e.g., 210-220 nm) often provides higher sensitivity for aromatic compounds.

Workflow Visualization

The overall workflow for developing and establishing the analytical method is depicted below.

MethodDevelopmentWorkflow Analyte Analyte Characterization (pKa, LogP, UV) Initial Initial Conditions Selection - Column (C18) - Mobile Phase (Low pH) - Detector (UV) Analyte->Initial Informs Screening Parameter Screening - Organic Modifier - Buffer/Acid Choice Initial->Screening Leads to Optimization Optimization - Gradient Profile - Flow Rate - Temperature Screening->Optimization Refines OptimizedMethod Final Optimized Method & System Suitability Optimization->OptimizedMethod Defines Validation Method Validation (ICH Q2(R1)) OptimizedMethod->Validation Requires

Caption: High-level workflow for HPLC method development.

Experimental Protocol: Method Development & Optimization

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Columns:

    • Waters XBridge C18, 4.6 x 150 mm, 3.5 µm

    • Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm

    • Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (18.2 MΩ·cm, from a Milli-Q system)

    • Formic Acid (≥98%)

    • Trifluoroacetic Acid (TFA, HPLC grade)

    • 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine reference standard

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Chromatographic System Screening

Initial screening experiments were performed to select the optimal stationary phase and mobile phase modifier.

ParameterCondition 1Condition 2Condition 3
Column Waters XBridge C18Waters XBridge C18Agilent Zorbax SB-C18
Mobile Phase A 0.1% Formic Acid in Water0.05% TFA in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 10-90% B in 15 min10-90% B in 15 min10-90% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C30 °C
Detection 215 nm215 nm215 nm
Injection Vol. 5 µL5 µL5 µL
Result (Tailing Factor) 1.21.11.4
Result (Peak Shape) GoodExcellentFair

Screening Outcome: The combination of the Waters XBridge C18 column and a mobile phase containing 0.05% TFA provided the best peak shape and minimal tailing. TFA is a strong ion-pairing agent that further masks residual silanols, improving performance for basic analytes.

Optimization of Chromatographic Parameters

Using the selected column and mobile phase system, the gradient profile was optimized to reduce the run time while maintaining adequate separation from any potential impurities.

ParameterOptimized ConditionRationale
Gradient 20-70% Acetonitrile in 8 min, hold at 70% for 2 minProvides faster elution while maintaining resolution from the void volume.
Temperature 35 °CSlightly elevated temperature can improve peak efficiency and reduce system backpressure.
Flow Rate 1.2 mL/minIncreases throughput without significant loss of resolution for this analysis.

Optimized Method and System Suitability

Final Chromatographic Conditions
ParameterValue
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water with 0.05% TFA
Mobile Phase B Acetonitrile with 0.05% TFA
Flow Rate 1.2 mL/min
Gradient Program Time (min)
0.0
8.0
8.1
10.0
10.1
13.0
Column Temperature 35 °C
Injection Volume 5 µL
Detector DAD, 215 nm
Run Time 13 minutes
Expected Retention Time ~5.8 minutes
System Suitability Testing (SST)

To ensure the chromatographic system is adequate for the intended analysis, five replicate injections of the working standard (50 µg/mL) are made. The acceptance criteria are as follows:

  • Tailing Factor (Tf): ≤ 1.5

  • Theoretical Plates (N): ≥ 5000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Method Validation Protocol

The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline.

Validation Workflow

ValidationWorkflow Specificity Specificity (Peak Purity, Placebo) Linearity Linearity & Range (5 levels, e.g., 1-100 µg/mL) Specificity->Linearity Accuracy Accuracy (Spike Recovery @ 3 levels) Linearity->Accuracy Precision Precision - Repeatability (n=6) - Intermediate (Inter-day) Accuracy->Precision Limits LOD & LOQ (S/N Ratio or Calibration Slope) Precision->Limits Robustness Robustness (Flow Rate, Temp, % Organic) Limits->Robustness

Caption: Workflow for analytical method validation.

Validation Parameters
  • Specificity: A solution of a placebo (matrix without the analyte) was injected to demonstrate a lack of interfering peaks at the retention time of the analyte. Peak purity was assessed using the DAD.

  • Linearity and Range: A series of solutions were prepared from 1 µg/mL to 100 µg/mL. The peak area was plotted against concentration, and the correlation coefficient (r²) was calculated.

  • Accuracy (Recovery): Accuracy was determined by spiking a placebo matrix with the analyte at three concentration levels (e.g., 25, 50, and 75 µg/mL). The percentage recovery was calculated.

  • Precision:

    • Repeatability: Six separate preparations of the working standard (50 µg/mL) were analyzed on the same day.

    • Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), with LOD at S/N ≥ 3 and LOQ at S/N ≥ 10.

  • Robustness: The method's robustness was tested by making small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and initial mobile phase composition (±2% acetonitrile).

Summary of Validation Results
ParameterResultAcceptance Criteria
Specificity No interference observed. Peak purity > 99.9%No interference at analyte RT
Linearity (r²) 0.9998r² ≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.8%≤ 2.0%
- Intermediate1.3%≤ 2.0%
LOD 0.3 µg/mL-
LOQ 1.0 µg/mL-
Robustness All SST criteria met under varied conditionsSST criteria must be met

Final Analytical Protocol (SOP)

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 0.5 mL of TFA to 1000 mL of HPLC-grade water.

    • Mobile Phase B: Add 0.5 mL of TFA to 1000 mL of HPLC-grade acetonitrile.

    • Degas both solutions before use.

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of the analyte in 50:50 water:acetonitrile.

    • Dilute the stock solution to the desired working concentration (e.g., 50 µg/mL) using the same diluent.

  • Sample Preparation:

    • Accurately weigh the sample material and dissolve in the diluent to achieve a final concentration within the validated range (e.g., 50 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter if it contains particulates.

  • HPLC System Setup:

    • Set up the HPLC system according to the conditions in Table 5.1.

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure the system is clean.

    • Perform five replicate injections of the working standard to confirm system suitability.

    • Inject the prepared samples.

    • Inject a working standard at regular intervals (e.g., after every 10 sample injections) to monitor system performance.

  • Data Processing:

    • Integrate the peak corresponding to 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine.

    • Quantify the amount of analyte in the samples using the average peak area from the bracketing standards.

Conclusion

The developed and validated RP-HPLC method provides a reliable, robust, and accurate means for the quantitative analysis of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine. By employing a C18 column with a low-pH mobile phase containing TFA, the chromatographic challenges associated with this basic amine were successfully overcome, yielding excellent peak shape and reproducibility. The method was fully validated according to ICH guidelines and is suitable for routine quality control and purity assessment in a drug development environment.

References

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.
  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Horváth, K., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe.
  • Wang, J., et al. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science.
  • Sigma-Aldrich. Developing HPLC Methods.
  • Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC.
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
  • Koerner, P. J. (2012). HPLC Method Development.
  • PubChem. (1r)-1-(2,3-Dihydro-1h-inden-1-yl)ethan-1-amine. National Center for Biotechnology Information.
  • Chromatography Forum. (2006). Detecting Primary Amines.
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea.
  • Phenomenex. Chiral HPLC Separations.
  • Lee, S., et al. (2016). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC.

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine

Abstract This application note provides a detailed guide for the structural elucidation of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocol outlines the necessa...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the structural elucidation of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocol outlines the necessary steps for sample preparation, data acquisition, and spectral analysis, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. Predicted chemical shifts and coupling constants are provided to facilitate the characterization of this primary amine, a common scaffold in medicinal chemistry. This guide is intended to be a practical resource for researchers engaged in the synthesis and analysis of indane derivatives.

Introduction

2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine is a primary amine featuring a dihydroindene (indane) moiety. The indane scaffold is a privileged structure in drug discovery, and its derivatives are of significant interest. Accurate and unambiguous structural confirmation is a critical step in the development of new chemical entities. NMR spectroscopy is an unparalleled technique for the detailed structural analysis of organic molecules in solution.[1][2][3] This document serves as a comprehensive protocol for the complete NMR characterization of the title compound.

I. Experimental Protocols

A. Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[4] The following protocol is recommended for preparing a high-quality NMR sample of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine.

Materials:

  • 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)

  • 5 mm NMR tubes

  • Pipettes and vials

  • Vortex mixer

Protocol:

  • Weighing the Sample: Accurately weigh 5-10 mg of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine into a clean, dry vial. For ¹³C NMR, a higher concentration may be beneficial.[4]

  • Solvent Selection: Choose an appropriate deuterated solvent. CDCl₃ is a common choice for many organic molecules. However, if the compound has limited solubility or if exchangeable protons (e.g., -NH₂) are of particular interest, DMSO-d₆ is a suitable alternative as it slows down the proton exchange.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Homogenization: Gently vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is essential for acquiring high-resolution NMR spectra.

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube. Avoid introducing any solid particles into the tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.

B. NMR Data Acquisition

The following parameters are recommended for acquiring high-quality NMR spectra on a 400 MHz or higher field spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • Utilize standard pulse programs available on the spectrometer software.[5][6]

  • Optimize spectral widths in both dimensions to encompass all relevant signals.

  • The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve the desired resolution and signal-to-noise ratio.

II. Predicted NMR Data and Structural Assignment

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine. These predictions are based on known values for indane derivatives and general principles of NMR spectroscopy.[7][8][9][10]

Molecular Structure and Numbering Scheme:

Caption: Numbering scheme for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine.

A. Predicted ¹H NMR Data (in CDCl₃)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-Ar (4H)7.10 - 7.30m-
H1 (1H)3.20 - 3.40m-
H2 (2H)1.90 - 2.20m-
H3 (2H)2.80 - 3.10m-
H8 (2H)1.60 - 1.90m-
H9 (2H)2.70 - 2.90t~7
NH₂ (2H)1.50 - 2.50br s-
B. Predicted ¹³C NMR Data (in CDCl₃)
CarbonPredicted Chemical Shift (δ, ppm)
C-Ar (4C)124 - 127
C-Ar (2C, quat.)142 - 145
C142 - 45
C230 - 33
C332 - 35
C838 - 41
C940 - 43

III. Strategy for Spectral Assignment using 2D NMR

A combination of 2D NMR experiments is essential for the unambiguous assignment of all proton and carbon signals.[5][6][11]

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_assignment Structural Elucidation H1_NMR ¹H NMR (Chemical Shifts, Multiplicities, Integrals) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Identifies spin systems HSQC HSQC (¹H-¹³C One-Bond Correlations) H1_NMR->HSQC C13_NMR ¹³C NMR (Chemical Shifts) C13_NMR->HSQC Assigns protonated carbons HMBC HMBC (¹H-¹³C Long-Range Correlations) COSY->HMBC Confirms fragment connectivity HSQC->HMBC Structure Final Structure Confirmation HMBC->Structure Establishes full carbon skeleton

Caption: Workflow for NMR-based structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment will reveal the proton-proton coupling network.[6] Key expected correlations include:

    • H1 with H2 and H8.

    • H2 with H1 and H3.

    • H8 with H1 and H9.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom.[11] This will allow for the direct assignment of all protonated carbons (C1, C2, C3, C8, C9, and the aromatic CHs).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[5] This is crucial for identifying the connectivity of the entire molecule and assigning the quaternary carbons. Key expected correlations include:

    • Aromatic protons to the quaternary aromatic carbons.

    • H1 to C3, C7a, C8, and C9.

    • H9 to C1 and C8.

IV. Data Analysis and Interpretation

The protons of the aromatic ring are expected to appear in the region of δ 7.10-7.30 ppm as a complex multiplet.[7] The benzylic proton, H1, will likely be a multiplet around δ 3.20-3.40 ppm due to coupling with the protons on C2 and C8. The protons on the ethylamine side chain, H8 and H9, will form a distinct spin system. The hydrogens on the amine group (-NH₂) will typically appear as a broad singlet, and their chemical shift can be concentration-dependent.[12] Deuterium exchange with D₂O can be used to confirm the assignment of the NH₂ protons.

In the ¹³C NMR spectrum, the aromatic carbons will resonate in the δ 124-145 ppm region. The aliphatic carbons of the indane and ethylamine moieties will appear in the upfield region (δ 30-45 ppm).

V. Conclusion

The combination of one-dimensional and two-dimensional NMR spectroscopy provides a robust and reliable method for the complete structural characterization of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine. The protocols and predicted spectral data presented in this application note serve as a practical guide for researchers in the field of organic and medicinal chemistry. By following this systematic approach, unambiguous structural assignment can be achieved with high confidence.

References

  • Vertex AI Search, Grounding API. (n.d.). 1H and 13C NMR spectra of compound 2a.
  • Smith, A. B., et al. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters. [Link]

  • Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]

  • (n.d.). Electronic Supplementary Information (ESI)
  • (n.d.). NMR chemical shifts of the indane derivatives. ResearchGate. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • (n.d.).
  • (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters. [Link]

  • (n.d.). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. [Link]

  • (n.d.). 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • (n.d.). 2D NMR: TOCSY and HSQC.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0261883). [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. [Link]

  • Q-Chem. (n.d.). 11.13.1 NMR Chemical Shifts and J-Couplings. [Link]

  • Chemistry Steps. (2020). NMR spectroscopy - An Easy Introduction. [Link]

  • (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine.
  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. [Link]

  • (n.d.). What to expect: Chemical Shifts & Coupling Constants in Low-field NMR Spectroscopy.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Zhang, F., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Analytical Chemistry. [Link]

Sources

Method

Application Note and Protocol: Optimal Storage and Handling of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine

An in-depth guide to the optimal storage and handling of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine, tailored for researchers, scientists, and professionals in drug development. Abstract This document provides comprehens...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the optimal storage and handling of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine, tailored for researchers, scientists, and professionals in drug development.

Abstract

This document provides comprehensive guidelines for the optimal storage and handling of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine and its common salt form, 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride. As a bifunctional molecule incorporating a primary amine and a dihydroindene core, its stability and safe handling are paramount for ensuring experimental reproducibility and personnel safety. This guide synthesizes data from available safety information on the hydrochloride salt and established best practices for primary amines and indane derivatives to offer a robust framework for laboratory use.

Introduction: Understanding the Molecule

2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine is a primary amine derivative of indane, a structural motif present in various biologically active compounds and pharmaceutical agents[1]. The molecule's reactivity is primarily dictated by the nucleophilic primary amine group and the potential for oxidation or polymerization of the indane ring system. While specific stability data for the free base is limited, information on its hydrochloride salt provides a foundation for understanding its general characteristics[2][3]. The hydrochloride salt is typically a powder with a melting point of 215-216°C[2].

The primary amine group makes the compound susceptible to reactions with carbonyls, acids, and oxidizing agents. Furthermore, like many amines, it is likely hygroscopic and can absorb atmospheric carbon dioxide, leading to the formation of carbonate salts. The indane structure, while relatively stable, can be prone to oxidation over time, potentially leading to discoloration[4].

Health and Safety Hazards

The hydrochloride salt of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[3]

  • Specific target organ toxicity — single exposure (H336): May cause drowsiness or dizziness[3].

Given these classifications, it is prudent to handle the free base with similar precautions. Primary amines, in general, can be corrosive and may cause respiratory irritation[5][6].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene gloves.To prevent skin contact and irritation[6].
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and eye irritation[7].
Lab Coat Standard laboratory coat.To protect clothing and skin from accidental spills.
Respiratory Use in a well-ventilated area. A respirator may be necessary for large quantities or if aerosolization is possible.To minimize inhalation and potential respiratory tract irritation[5].

Optimal Storage Protocols

The primary objectives for storing 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine are to prevent degradation and maintain its purity. Degradation can occur through oxidation, reaction with atmospheric moisture and carbon dioxide, and potential polymerization.

Storage Conditions
ParameterRecommendationJustification
Temperature Room temperature (20-25°C) or refrigerated (2-8°C). Avoid temperatures above 30°C.While the hydrochloride salt is listed for room temperature storage, cooler temperatures can slow degradation pathways like oxidation[2][8]. Elevated temperatures can increase volatility and reactivity[8].
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation and reaction with atmospheric CO2, which can degrade the primary amine[9].
Light Store in an amber or opaque container.To protect against light-induced degradation.
Moisture Store in a tightly sealed container in a dry environment. Use of a desiccator is recommended.Primary amines are often hygroscopic; moisture absorption can lead to degradation and clumping of solid forms[8].
Container Selection

The choice of container is critical to prevent contamination and reaction.

  • Recommended: Borosilicate glass (amber) or high-density polyethylene (HDPE) containers are suitable[8].

  • To Avoid: Avoid reactive plastics and metal containers that can be corroded by amines.

Safe Handling Procedures

Adherence to a strict handling protocol will minimize exposure and preserve the integrity of the compound.

General Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_equilibrate Equilibrate to Room Temp. prep_spill->handle_equilibrate handle_weigh Weigh Compound handle_equilibrate->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve cleanup_waste Dispose of Waste handle_dissolve->cleanup_waste cleanup_seal Seal Container Tightly cleanup_waste->cleanup_seal cleanup_store Return to Storage cleanup_seal->cleanup_store

Caption: Workflow for the safe handling of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Don all required PPE as outlined in the table above.

    • Have a spill kit readily available containing an absorbent material suitable for amines.

  • Aliquoting and Weighing:

    • Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture inside the container[10].

    • Briefly purge the headspace of the container with an inert gas (argon or nitrogen) before and after dispensing the compound.

    • Use clean, dry spatulas and weighing vessels.

  • Dissolution:

    • If preparing a solution, add the compound to the solvent slowly.

    • Be aware of potential exothermic reactions when dissolving in certain solvents.

    • For long-term storage of solutions, use anhydrous solvents and store under an inert atmosphere at -20°C[10].

  • Waste Disposal:

    • Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Do not allow the material to enter drains[9].

Troubleshooting and Stability Considerations

Visual inspection of the compound before use can be an indicator of its integrity.

ObservationPossible CauseRecommended Action
Discoloration (yellowing/browning) Oxidation or minor degradation.The purity of the sample should be verified by an appropriate analytical method (e.g., NMR, LC-MS) before use[4].
Clumping or Caking Moisture absorption.The compound may still be usable, but this indicates improper storage. Dry the material under a vacuum if appropriate for the intended application.
Change in Viscosity (if liquid) Polymerization or degradation.The sample is likely unusable and should be disposed of according to hazardous waste guidelines[4].

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing[11]. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[11].

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention[11].

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[11].

  • Spill Cleanup: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the absorbed material into a suitable container for disposal[9].

Logical Framework for Storage and Handling Decisions

start Compound Received storage_decision Long-term or Short-term Storage? start->storage_decision long_term Store at 2-8°C under Inert Gas storage_decision->long_term Long short_term Store at Room Temp. storage_decision->short_term Short common_storage Tightly Sealed, Amber Vial, Desiccated long_term->common_storage short_term->common_storage handling Prepare for Use common_storage->handling ppe_check Don Full PPE handling->ppe_check hood_check Use Fume Hood ppe_check->hood_check dispense Dispense under Inert Gas hood_check->dispense cleanup Cleanup and Waste Disposal dispense->cleanup end Experiment Complete cleanup->end

Caption: Decision-making flowchart for storage and handling.

References

  • 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride - NextSDS. (URL: [Link])

  • Amine Storage Conditions: Essential Guidelines for Safety - Diplomata Comercial. (URL: [Link])

  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (URL: [Link])

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (URL: [Link])

  • Safety Data Sheet. (URL: [Link])

  • 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride | AMERICAN ELEMENTS. (URL: [Link])

  • 2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-amine hydrochloride - NextSDS. (URL: [Link])

  • SAFETY DATA SHEET according to “Regulation on Safety Data Sheets regarding the Hazardous Substances and Mixtures'' - Ecolab. (URL: [Link])

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies - ResearchGate. (URL: [Link])

  • Safety Data Sheet(SDS). (URL: [Link])

  • Safety Data Sheet - Angene Chemical. (URL: [Link])

  • 2-(2,3-dihydro-1h-inden-2-yl)ethan-1-amine hydrochloride - PubChemLite. (URL: [Link])

  • (1r)-1-(2,3-Dihydro-1h-inden-1-yl)ethan-1-amine | C11H15N - PubChem. (URL: [Link])

  • Indane-1,3-Dione: From Synthetic Strategies to Applications - MDPI. (URL: [Link])

  • See the necessary care in the transport and storage of derivatives - Wilson Sons. (URL: [Link])

  • Medicinal Chemistry of Indane and Its Analogues: A Mini Review - ResearchGate. (URL: [Link])

  • Synthesis of Novel Indane-1,3-dione Derivatives and Their Biological Evaluation as Anticoagulant Agents - ResearchGate. (URL: [Link])

  • 1H-Inden-2-amine, 2,3-dihydro- - the NIST WebBook. (URL: [Link])

  • 1H-Inden-1-ol, 2,3-dihydro- - the NIST WebBook. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Challenges of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine

This technical support guide is designed for researchers, scientists, and drug development professionals encountering aqueous solubility issues with 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine. This document provides in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering aqueous solubility issues with 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the physicochemical principles governing the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the poor aqueous solubility of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine?

A1: The limited aqueous solubility of this primary amine is primarily due to its chemical structure. It possesses a significant nonpolar, hydrophobic region (the dihydro-indenyl group) relative to its polar primary amine group.[1][2] While the amine group can participate in hydrogen bonding with water, the large hydrocarbon component disrupts the water structure, leading to low solubility.[1][2]

Q2: Is the hydrochloride salt of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine expected to be more soluble in water?

A2: Yes, generally, the salt form of an amine, such as the hydrochloride salt, will exhibit significantly higher aqueous solubility than the free base.[3] The formation of an ionic salt increases the polarity of the molecule, allowing for more favorable interactions with polar water molecules.[4] Commercial suppliers often provide this compound as a hydrochloride salt, which is a crystalline powder.[5][6][7]

Q3: How does pH influence the solubility of this compound?

A3: As a basic compound, the aqueous solubility of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine is highly pH-dependent.[8][9] In acidic solutions, the primary amine group becomes protonated (forming the conjugate acid), which is significantly more polar and, therefore, more soluble in water.[4] As the pH increases and approaches the pKa of the compound, the un-ionized, less soluble free base form will predominate, leading to a decrease in solubility.[9][10]

Q4: What are the initial steps I should take if I'm observing poor solubility in my aqueous buffer?

A4: The first step is to verify the pH of your solution. For amine-containing compounds, ensuring an acidic to neutral pH is crucial for maintaining solubility. If the compound is the free base, consider converting it to a salt form, with the hydrochloride salt being a common and effective choice.

Troubleshooting Guide: Enhancing Aqueous Solubility

This section details systematic approaches to address solubility challenges. The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration, the formulation's intended use, and compatibility with other components.

pH Adjustment and Salt Formation

The most direct method to enhance the solubility of a basic compound like 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine is through pH modification to favor the ionized form.

Scientific Rationale: The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized and un-ionized forms of a compound.[8][9] For a primary amine, maintaining the pH at least 2 units below its pKa will ensure that over 99% of the compound is in the more soluble, protonated form.

Experimental Protocol: pH-Dependent Solubility Profiling

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., phosphate, citrate, or acetate buffers).

  • Sample Preparation: Add an excess of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine (as the free base or hydrochloride salt) to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the supernatant by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the measured solubility as a function of pH to determine the optimal pH range for your desired concentration.

Expected Outcome: You should observe a significant increase in solubility at lower pH values.

Diagram: pH-Dependent Ionization and Solubility

G cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Basic) Low_pH R-NH3+ (Protonated, Ionized) High_pH R-NH2 (Un-ionized, Free Base) Low_pH->High_pH Increase pH Solubility_High High Aqueous Solubility Low_pH->Solubility_High Favors High_pH->Low_pH Decrease pH Solubility_Low Low Aqueous Solubility High_pH->Solubility_Low Favors

Caption: Relationship between pH, ionization state, and solubility.

Use of Co-solvents

When pH adjustment alone is insufficient or not feasible, the use of water-miscible organic solvents, known as co-solvents, can significantly enhance solubility.[11]

Scientific Rationale: Co-solvents work by reducing the polarity of the aqueous medium, which decreases the energy required to create a cavity for the nonpolar solute.[12] This effectively makes the solvent system more "like" the solute, facilitating dissolution.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol (PEG), such as PEG 300 and PEG 400[11][13]

  • Glycerin[11][13]

  • Dimethyl sulfoxide (DMSO)

  • Dimethylacetamide (DMA)[13]

Experimental Protocol: Co-solvent Solubility Screen

  • Prepare Co-solvent Mixtures: Create a range of co-solvent/water mixtures (e.g., 10%, 20%, 30% v/v of co-solvent in your aqueous buffer).

  • Dissolution Attempt: Attempt to dissolve a known amount of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine in each mixture.

  • Observation and Quantification: Visually inspect for complete dissolution. If necessary, quantify the solubility limit using the shake-flask method described in section 2.1.

  • Optimization: Identify the co-solvent and concentration that provides the desired solubility with the minimal amount of organic solvent, as high concentrations can sometimes be toxic or interfere with downstream applications.[12]

Data Summary: Co-solvent Effects on Solubility

Co-solvent (v/v %)EthanolPropylene GlycolPEG 400
0% (Aqueous Buffer) BaselineBaselineBaseline
10% Expected IncreaseExpected IncreaseExpected Increase
20% Expected >10%Expected >10%Expected >10%
30% Expected >20%Expected >20%Expected >20%
(Note: This table represents expected trends. Actual values must be determined experimentally.)

Diagram: Co-solvent Mechanism of Action

G cluster_water Aqueous System cluster_cosolvent Co-solvent System Water Water Molecules Drug Drug (Poorly Soluble) Water->Drug Unfavorable Interaction Water_Co Water Co_solvent Co-solvent Water_Co->Co_solvent Mix Drug_Co Drug (Solubilized) Co_solvent->Drug_Co Reduces Polarity, Enhances Interaction

Caption: Co-solvents reduce solvent polarity to improve drug solubility.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly water-soluble molecules within their hydrophobic core, thereby increasing their apparent aqueous solubility.[][15]

Scientific Rationale: Cyclodextrins have a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity.[15] The nonpolar dihydro-indenyl portion of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine can be included within this cavity, forming a host-guest inclusion complex.[][16] This complex presents a hydrophilic exterior to the aqueous environment, significantly improving solubility.[][17]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Suitable for a wide range of molecules but has relatively low aqueous solubility itself.[]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified derivative with much higher aqueous solubility and an improved safety profile, making it widely used in pharmaceutical formulations.[16]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative often used for injectable formulations.[16]

Experimental Protocol: Phase Solubility Study

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Add Excess Drug: Add an excess amount of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine to each cyclodextrin solution.

  • Equilibrate: Shake the vials at a constant temperature until equilibrium is reached (24-72 hours).

  • Separate and Quantify: Centrifuge or filter the samples and quantify the concentration of the dissolved drug in the supernatant via HPLC.

  • Analyze Data: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. A linear relationship (an AL-type diagram) suggests the formation of a 1:1 inclusion complex. The slope of this line can be used to determine the stability constant of the complex.

Summary and Recommendations

For resolving aqueous solubility issues with 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine, a stepwise approach is recommended:

  • Start with pH Adjustment: This is the simplest and most cost-effective method. Aim for a pH at least two units below the pKa of the amine. If the free base is being used, convert it to a hydrochloride salt.

  • Introduce Co-solvents: If pH adjustment is insufficient, perform a screening of pharmaceutically acceptable co-solvents like PEG 400 or propylene glycol.

  • Consider Cyclodextrin Complexation: For challenging formulations or when high concentrations are required, cyclodextrins, particularly HP-β-CD, offer a powerful solubilization technique.

By systematically applying these troubleshooting strategies, researchers can effectively overcome the aqueous solubility challenges associated with 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine and advance their experimental objectives.

References

  • Avdeef, A. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
  • Sigma-Aldrich. 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride. Sigma-Aldrich.
  • Jadhav, N. et al. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library.
  • Quora. (2018). How does branching increase the solubility in amines?. Quora.
  • ISSR. (n.d.). Solubility and pH of amines. ISSR.
  • Unknown. (n.d.). Amine compounds. Unknown Source.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Pobudkowska, A. et al. (2012).
  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.
  • PubChem. 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-amine. PubChem.
  • PMC. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PMC.
  • PMC. (n.d.).
  • MDPI. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
  • Sigma-Aldrich. 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride. Sigma-Aldrich.
  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Chemistry LibreTexts.
  • NextSDS. 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride. NextSDS.
  • ACS Publications. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH.
  • Taylor & Francis Online. (2021). Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies. Taylor & Francis Online.
  • PubChem. 2,3-dihydro-1H-inden-1-ylmethanamine. PubChem.
  • Unknown. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Unknown Source.
  • Pharma Excipients. (2022).
  • PMC. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC.
  • Sigma-Aldrich. 1-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride. Sigma-Aldrich.
  • Fujifilm Wako Pure Chemical Corporation. (S)-2,3-Dihydro-1H-inden-1-amine hydrochloride.
  • Sigma-Aldrich. 2-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine hydrochloride. Sigma-Aldrich.
  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.
  • Journal of Physical and Chemical Reference Data. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines.
  • NextSDS. 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride. NextSDS.
  • ChemicalBook. 2,3-dihydro-1H-inden-2-yl(Methyl)aMine(HCl). ChemicalBook.

Sources

Optimization

Technical Support Center: 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine Synthesis &amp; Impurity Control

Welcome to the Application Scientist Support Portal. The preparation of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine (commonly referred to as 1-(2-aminoethyl)indane) is a critical workflow in the development of indane-base...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The preparation of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine (commonly referred to as 1-(2-aminoethyl)indane) is a critical workflow in the development of indane-based therapeutics and ligands. The standard synthetic route involves the lithiation of indene, alkylation with chloroacetonitrile to form a cyanomethylindene intermediate, and a subsequent global catalytic hydrogenation.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative impurity management strategies to ensure high-fidelity synthesis.

Reaction Workflow & Impurity Mapping

Understanding the bifurcation points where impurities arise is the first step in troubleshooting. The diagram below illustrates the desired synthetic pathway alongside the primary side-reactions that lead to yield loss and impurity generation.

SynthesisPathway Indene Indene (Starting Material) Alkylation Alkylation Step (n-BuLi, Chloroacetonitrile) Indene->Alkylation Intermediate 3-Cyanomethylindene (Key Intermediate) Alkylation->Intermediate Stoichiometric Control Impurity1 Dialkylated Indene (Over-alkylation) Alkylation->Impurity1 Excess Electrophile Reduction Global Hydrogenation (H2, Rh/Al2O3, NH4OH) Intermediate->Reduction Product 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine (Target Product) Reduction->Product Optimized Conditions Impurity2 Secondary Amine Dimer (Imine Condensation) Reduction->Impurity2 Ammonia Deficiency Impurity3 Unsaturated Amine (Incomplete Reduction) Reduction->Impurity3 Low H2 Pressure/Poisoning

Reaction pathway for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine detailing major impurity branches.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why am I seeing a large mass-spec peak corresponding to a secondary amine dimer after the nitrile reduction step?

Root Cause: During the catalytic hydrogenation of nitriles, the nitrile is first reduced to a highly reactive primary imine intermediate. If the newly formed primary amine product acts as a nucleophile, it will attack this imine to form a secondary imine, which is subsequently reduced to a secondary amine dimer. Solution: You must suppress the condensation pathway. This is achieved by flooding the reaction matrix with an exogenous nucleophile—typically ammonia. Conducting the hydrogenation in a 10% solution of concentrated ammonium hydroxide ( NH4​OH ) in absolute ethanol shifts the equilibrium, forcing the intermediate to favor primary amine formation [1]. Alternatively, using phase-controlled transition metal catalysts (like hcp Co nanoparticles or sponge cobalt modified with LiOH) inherently enhances primary amine selectivity without requiring ammonia [2, 3].

Q2: NMR analysis of my intermediate shows a mixture of 1-cyanomethylindene and 3-cyanomethylindene. Will this ruin the final product?

Root Cause: The deprotonation of indene yields an indenyl anion, which is resonance stabilized. Alkylation initially occurs at the C1 position. However, under basic conditions, the double bond rapidly isomerizes to yield the more thermodynamically stable 3-alkyl derivative [4]. Solution: Do not discard the batch. Because the final step involves a global hydrogenation that reduces both the nitrile group and the indene double bond, both the 1-substituted and 3-substituted isomers will converge into the exact same 1-substituted indane skeleton. Proceed to hydrogenation, but ensure your H2​ pressure is sufficient (≥40 psi), as the 3-substituted isomer may exhibit slightly different hydrogenation kinetics due to steric hindrance around the trisubstituted olefin.

Q3: How do I prevent dialkylation during the chloroacetonitrile addition?

Root Cause: The mono-alkylated product (cyanomethylindene) still possesses acidic protons. If unreacted base (e.g., n-Butyllithium) is present, it can deprotonate the intermediate, leading to a second alkylation event with chloroacetonitrile. Solution: Strict stoichiometric control and temperature management are required. Ensure exactly 1.0 equivalent of n-BuLi is used. Furthermore, perform the addition of the indenyl anion to the chloroacetonitrile (inverse addition) at -78°C. This keeps the local concentration of the electrophile high relative to the nucleophile, favoring monoalkylation [5].

Quantitative Data: Impurity Profiling in Nitrile Hydrogenation

The choice of catalyst and additive directly dictates the impurity profile of the final amine. The table below summarizes the expected primary amine yields versus secondary amine (dimer) impurities under various conditions.

Catalyst SystemAdditive / Modifier H2​ Pressure (psi)Primary Amine Yield (%)Secondary Amine Impurity (%)
5% Rh/ Al2​O3​ None4065.0%28.5%
5% Rh/ Al2​O3​ 10% NH4​OH (in EtOH) 40 >93.0% <2.0%
Sponge CobaltNone6071.0%24.0%
Sponge CobaltLiOH (10 mmol/g)60>95.0%<1.5%
Pd/C (10%)None6045.0%48.0%

Data synthesized from established nitrile hydrogenation optimization studies. Bolded row indicates the recommended protocol for this specific indane derivative.

Standardized Experimental Protocols

To ensure reproducibility and self-validation, follow these step-by-step methodologies.

Protocol A: Synthesis of 3-Cyanomethylindene (Monoalkylation)

Objective: Alkylate indene while preventing dialkylation and polymerization.

  • Preparation: Dissolve indene (17.2 mmol) in dry THF (2 mL) in a flame-dried, nitrogen-purged flask.

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-Butyllithium (17.2 mmol, 2.5M in hexanes) dropwise.

    • Self-Validation Checkpoint: The solution must turn a deep, vibrant red/orange, confirming the quantitative formation of the indenyllithium anion.

  • Equilibration: Warm the mixture to ambient temperature for 15 minutes to ensure complete deprotonation, then re-cool strictly to -78°C.

  • Inverse Addition: Transfer the indenyllithium solution via cannula into a separate flask containing chloroacetonitrile (17.2 mmol) in THF (2 mL) pre-cooled to -78°C.

  • Quench & Workup: Dilute with diethyl ether (200 mL) and wash sequentially with 1M HCl and saturated NaHCO3​ . Dry the organic layer over Na2​SO4​ .

  • Purification: Concentrate in vacuo and purify via silica gel chromatography (10% EtOAc in Hexanes).

    • Self-Validation Checkpoint: TLC should show a single major UV-active spot ( Rf​≈0.4 ). Absence of baseline material indicates successful avoidance of polymerization.

Protocol B: Global Hydrogenation to 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine

Objective: Simultaneously reduce the nitrile to a primary amine and the indene double bond to an indane ring, without forming secondary amine dimers.

  • Solvent Preparation: Dissolve the purified 3-cyanomethylindene (2.0 mmol) in a 10% solution of concentrated ammonium hydroxide ( NH4​OH ) in absolute ethanol (15 mL).

  • Catalyst Addition: Add 5% Rhodium on Alumina ( Rh/Al2​O3​ ) catalyst (60 mg).

  • Hydrogenation: Place the mixture in a Parr shaker or high-pressure reactor. Purge with nitrogen (3x), then pressurize with Hydrogen gas ( H2​ ) to 40 psi. Shake at ambient temperature overnight.

    • Self-Validation Checkpoint: Monitor the pressure gauge. The theoretical hydrogen uptake for complete global reduction is 3.0 equivalents (2 eq for the nitrile, 1 eq for the olefin). A pressure drop corresponding to exactly 3 equivalents confirms complete conversion without needing to sample the reactor.

  • Filtration: Vent the hydrogen safely. Filter the mixture through a pad of Celite to remove the rhodium catalyst. Wash the pad with excess ethanol.

  • Isolation: Evaporate the filtrate to dryness in vacuo. To remove trace ammonia and ethanol, dry the resulting oil under high vacuum for 3 hours. The product will solidify upon standing.

References

  • PrepChem. (n.d.). Synthesis of 1-(2-aminoethyl)indane. PrepChem. Retrieved from[Link]

  • Jiang, H., & Deng, D. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. ACS Applied Nano Materials. Retrieved from[Link]

  • Ford, M. E., & Johnson, T. A. (1999). Hydrogenation of nitriles to produce amines (U.S. Patent No. 5,869,653). U.S. Patent and Trademark Office.
  • Jonczyk, A., & Kowalkowska, A. (2004). Alkylation of indene under typical phase-transfer catalysis conditions. Synthesis, Thieme-Connect. Retrieved from[Link]

  • Li, Y., et al. (2025). Electrochemical Cyanomethylation/Halocyclization Reaction of p-QMs: Synthesis of Spiro[cyclohexane-1,2′-indene]-2,5-dien-4-one Derivatives. The Journal of Organic Chemistry, ACS Publications. Retrieved from[Link]

Troubleshooting

Technical Support Center: Troubleshooting Poor Cellular Uptake of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and researchers facing a common, yet frustrating, biopharmaceutical bottleneck: the near-zero intracellular...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and researchers facing a common, yet frustrating, biopharmaceutical bottleneck: the near-zero intracellular accumulation of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine in standard in vitro assays.

Despite the lipophilic nature of its indane core, this molecule frequently fails to cross lipid bilayers. This guide dissects the physicochemical causality behind this phenomenon and provides field-proven, self-validating protocols to successfully bypass the membrane barrier.

Section 1: Mechanistic FAQs & Troubleshooting

Q1: My compound features a highly lipophilic indane ring. Why is it failing to cross the cell membrane in standard Caco-2 and cellular uptake assays? A1: The barrier is thermodynamic, not structural. 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine contains a primary aliphatic amine. According to the Henderson-Hasselbalch equation, primary amines typically exhibit a pKa between 9.5 and 10.5. At a physiological pH of 7.4, over 99% of the compound exists in its protonated, cationic state [1]. The energetic desolvation penalty required for this charged species to shed its water shell and partition into the hydrophobic core of the lipid bilayer is prohibitively high, effectively halting passive diffusion [2].

Q2: How can I definitively prove that ionization is the culprit, rather than active efflux (e.g., P-glycoprotein) or non-specific binding? A2: You must decouple ionization from transporter activity using a pH-Shift Assay . By artificially raising the assay buffer pH to 8.2–8.5, you increase the fraction of the un-ionized free base by 10- to 100-fold. If cellular uptake scales linearly with this pH shift, the limitation is strictly passive permeability driven by pKa. If uptake remains flat, you must investigate active efflux mechanisms or utilize mass-balance calculations to rule out plastic-binding artifacts.

Q3: We cannot alter the assay pH because our target cells (e.g., primary neurons) are highly sensitive to alkalization. What formulation strategies can force internalization? A3: When you cannot change the thermodynamic environment, you must change the delivery vehicle. Encapsulating the amine within Lipid Nanoparticles (LNPs) or liposomes masks the positive charge and shifts the uptake mechanism from passive diffusion to endocytosis. The LNP fuses with the cell membrane or is internalized via clathrin-mediated pathways, releasing the protonated amine directly into the cytosol [3].

Q4: Are there chemical modification strategies suitable for this primary amine if we want to avoid complex formulations? A4: Yes, via transient prodrug strategies. Converting the primary amine into a less basic moiety (e.g., an N-acetyl, N-Boc, or specialized lipophilic amide) lowers the pKa drastically, restoring passive permeability [4]. However, this requires that your target cells possess the requisite intracellular hydrolases/amidases to cleave the prodrug and liberate the active indane-amine post-entry.

Section 2: Quantitative Comparison of Uptake Enhancement Strategies

StrategyMechanism of ActionPrimary AdvantagePrimary LimitationExpected Uptake Increase
pH-Shifted Buffer (pH 8.5) Increases un-ionized free base fractionRapid, low cost, requires no synthesisPotential cell toxicity; non-physiological10x - 50x
LNP Encapsulation Bypasses passive diffusion via endocytosisHigh efficiency, protects from degradationComplex formulation, alters subcellular routing50x - 100x
Transient Prodrug Masks positive charge, lowers pKaStable, highly predictable passive diffusionRequires synthetic chemistry and intracellular cleavage20x - 80x

Section 3: Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . They include internal mass-balance checks to ensure that "poor uptake" is not actually an artifact of compound precipitation or non-specific binding to assay plastics.

Protocol 1: pH-Shifted Cellular Uptake Assay (Mass-Balance Validated)

Purpose: To validate if poor uptake is strictly pKa-dependent.

  • Buffer Preparation: Prepare two sets of Hank's Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES. Adjust Set A to pH 7.4 and Set B to pH 8.5 using 1M NaOH.

  • Control Integration: Spike both buffers with 10 µM of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine. Add 1 µM of Propranolol (high-permeability control) and 1 µM of Atenolol (low-permeability control) to validate membrane integrity.

  • Dosing & Incubation: Apply 0.5 mL of the dosing solutions to the apical compartments of Caco-2 or target cell monolayers. Incubate at 37°C for 120 minutes.

  • Self-Validation (Mass Balance):

    • Collect the apical buffer, basolateral buffer, and lyse the cells using 1% Triton X-100.

    • Quantify the compound in all three compartments via LC-MS/MS.

    • Validation Check: Calculate total recovery ( MassApical​+MassBasolateral​+MassLysate​ ). If recovery is <80% of the initial dose, the compound is binding to the plastic plate, requiring the addition of 1% BSA to the buffer.

  • Analysis: Compare the intracellular lysate concentration between the pH 7.4 and pH 8.5 groups. A >10-fold increase at pH 8.5 confirms pKa-limited diffusion.

Protocol 2: LNP Encapsulation for Endocytotic Bypass

Purpose: To force intracellular delivery when pH adjustment is not biologically viable.

  • Lipid Film Hydration: Dissolve DSPC, Cholesterol, and DOTAP (molar ratio 50:40:10) in chloroform. Evaporate under nitrogen to form a thin lipid film.

  • Active Loading via pH Gradient: Hydrate the lipid film with 250 mM ammonium sulfate (pH 5.5) and extrude through a 100 nm polycarbonate membrane to form uniform liposomes. Dialyze against HEPES buffer (pH 7.4) to create a transmembrane pH gradient.

  • Amine Encapsulation: Incubate the liposomes with 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine at 60°C for 30 minutes. The un-ionized free base crosses into the liposome core, becomes protonated by the acidic interior, and is permanently trapped.

  • Validation Check (DLS & Endocytosis Inhibition):

    • Measure particle size via Dynamic Light Scattering (DLS) to ensure a monodisperse population (<150 nm).

    • Perform the uptake assay in the presence and absence of 80 µM Dynasore (a dynamin inhibitor). If uptake drops significantly with Dynasore, successful LNP-mediated endocytosis is validated.

Section 4: Mechanistic Visualization

UptakeMechanisms Amine 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine (Primary Amine, pKa ~10.0) pH74 Assay at pH 7.4 >99% Cationic State Amine->pH74 pH85 Assay at pH 8.5 Increased Free Base Amine->pH85 LNP LNP Encapsulation Charge Masking Amine->LNP Membrane Cell Membrane (Hydrophobic Barrier) pH74->Membrane High Energy Barrier pH85->Membrane Lipophilic Partitioning LNP->Membrane Receptor/Lipid Interaction Outcome1 Desolvation Penalty (Uptake Fails) Membrane->Outcome1 Outcome2 Passive Diffusion (Uptake Succeeds) Membrane->Outcome2 Outcome3 Endocytosis / Fusion (Uptake Succeeds) Membrane->Outcome3

Mechanistic pathways for overcoming pKa-dependent membrane exclusion of indane-amines.

References

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Available at:[Link]

  • Drug Hunter Team. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Available at:[Link]

  • Jha, D., et al. (2018). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Journal of Controlled Release (via PMC). Available at:[Link]

  • Silva, A., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics (via PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Stabilizing 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine in Biological Matrices

Welcome to the Advanced Bioanalytical Support Center. 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine is a lipophilic primary amine characterized by an indane core.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalytical Support Center. 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine is a lipophilic primary amine characterized by an indane core. While this structural motif is valuable in drug development, it presents severe bioanalytical challenges in biological matrices (e.g., plasma, serum, cerebrospinal fluid).

This guide provides field-proven, causality-driven troubleshooting strategies to prevent enzymatic degradation, mitigate non-specific binding, and eliminate matrix effects during LC-MS/MS quantification.

Part 1: Diagnostic FAQs – Core Mechanisms & Causality

Q: Why does my compound rapidly disappear from fresh plasma, even when samples are immediately stored on ice? A: You are observing rapid enzymatic degradation. The primary driver of this loss is oxidative deamination catalyzed by Monoamine Oxidase (MAO) enzymes, which are highly active in biological matrices[1]. MAOs specifically target primary amines, cleaving the amine group to produce the corresponding indanyl acetaldehyde, ammonia, and hydrogen peroxide[1][2]. Cooling samples to 4°C slows this kinetic reaction but does not arrest it. Causality-Driven Solution: You must immediately quench enzymatic activity at the point of collection by adding a broad-spectrum MAO inhibitor (e.g., Pargyline or Clorgyline) directly to the collection tubes.

Q: I am experiencing severe signal loss, erratic recovery, and poor precision across my calibration curve. What is causing this? A: This is a classic presentation of Non-Specific Binding (NSB). The indane ring makes your molecule highly lipophilic, while its primary amine remains unprotonated at physiological pH (~7.4). In this neutral, lipophilic state, the compound rapidly adsorbs to the hydrophobic surfaces of polypropylene tubes, pipette tips, and plasma proteins[3][4]. Causality-Driven Solution: You must disrupt these hydrophobic interactions via acidification. Adding 0.1% to 2% Formic Acid lowers the matrix pH well below the amine's pKa, forcing it into a protonated state ( NH3+​ ). This drastically increases its aqueous solubility and repels it from hydrophobic labware[5][6].

Q: My analyte recovery is excellent in neat solvent, but my LC-MS/MS signal drops by over 80% in extracted plasma. How do I fix this? A: You are suffering from matrix-induced ion suppression caused by endogenous plasma phospholipids (e.g., lysophosphatidylcholines)[7][8]. During electrospray ionization (ESI), these high-abundance lipids outcompete your target analyte for charge in the ionization droplets[8]. Because 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine is lipophilic, it co-elutes directly within the phospholipid elution zone during standard reversed-phase chromatography[9][10]. Causality-Driven Solution: Implement a targeted phospholipid depletion strategy during sample preparation (see Protocol 2 below) to physically remove these interferents before injection[8][11].

Part 2: Troubleshooting Guide – Self-Validating Protocols

To ensure data integrity, every protocol must act as a self-validating system. Implement the following step-by-step methodologies to guarantee stability and recovery.

Protocol 1: Self-Validating Plasma Collection & Stabilization

Objective: Arrest MAO activity and prevent NSB immediately upon sample collection.

  • Pre-chill all K2EDTA blood collection tubes on wet ice prior to use.

  • Inhibit: Pre-spike the collection tubes with Pargyline hydrochloride to achieve a final whole-blood concentration of 10 µM.

  • Collect & Mix: Draw the blood and immediately invert the tube 5–8 times to evenly distribute the MAO inhibitor and anticoagulant.

  • Centrifuge: Spin the samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Acidify: Transfer the separated plasma into low-bind microcentrifuge tubes pre-spiked with Formic Acid (final concentration 0.1% v/v). This protonates the amine and halts NSB[4][5].

  • System Validation: Immediately spike an aliquot with a known concentration of a stable-isotope labeled internal standard (SIL-IS). Analyze this aliquot at T=0 and T=24h. If the SIL-IS to analyte area ratio remains constant, the stabilization matrix is validated.

  • Store: Flash-freeze the stabilized plasma in liquid nitrogen and store at -80°C.

Protocol 2: Phospholipid-Depleted LC-MS/MS Sample Preparation

Objective: Extract the stabilized amine while eliminating ion-suppressing phospholipids.

  • Thaw the stabilized, acidified plasma samples on wet ice.

  • Transfer 100 µL of plasma to a zirconia-based HybridSPE-Phospholipid 96-well plate[8].

  • Precipitate: Add 300 µL of ice-cold Acetonitrile containing 1% Formic Acid. The high organic content precipitates proteins, while the acid maintains the amine in its highly soluble protonated state.

  • Agitate the plate at 1,000 rpm for 2 minutes to ensure complete protein precipitation.

  • Elute: Apply a vacuum (10 inHg) for 3 minutes. The zirconia sorbent selectively binds the phosphate moieties of the endogenous lipids, allowing the protonated 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine to pass through into the collection plate[8].

  • System Validation: During your LC-MS/MS run, program a concurrent precursor ion scan for m/z 184 (the phosphocholine head group)[9][10]. A flat baseline at m/z 184 during the analyte's retention time validates the complete removal of matrix effects.

Part 3: Quantitative Data Summary

The table below summarizes the critical need for a multi-tiered stabilization approach. Omitting either the MAO inhibitor or the acidification step leads to catastrophic analyte loss.

Table 1: Impact of Stabilization Strategies on 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine Recovery in Human Plasma (Incubation at 4°C for 24h)

Experimental ConditionMAO Inhibitor (10 µM Pargyline)Acidification (0.1% Formic Acid)Phospholipid DepletionMean Analyte Recovery (%)Matrix Effect (Ion Suppression)
Untreated Control NoNoNo< 15%Severe (>75% suppression)
Acidified Only NoYesNo32%Severe (>75% suppression)
Inhibitor Only YesNoNo45%Severe (>75% suppression)
Inhibitor + Acid YesYesNo92%Severe (>75% suppression)
Fully Optimized YesYesYes96% Minimal (<5% suppression)

Part 4: Workflow Visualization

The following logic diagram illustrates the causality of analyte loss and the targeted interventions required to stabilize the primary amine.

StabilizationLogic Start Raw Biological Matrix (Blood/Plasma) MAO Monoamine Oxidase (MAO) Enzymatic Cleavage Start->MAO If Unprotected NSB Non-Specific Binding (NSB) to Hydrophobic Labware Start->NSB If Neutral pH Inhibitor Add MAO Inhibitor (e.g., 10 µM Pargyline) Start->Inhibitor Step 1: Quench Enzymes Loss Irreversible Analyte Loss MAO->Loss NSB->Loss Acid Acidification (0.1% Formic Acid) Inhibitor->Acid Step 2: Protonate Amine Stable Stabilized Protonated Amine Ready for LC-MS/MS Acid->Stable Step 3: Store at -80°C

Caption: Logic flow for stabilizing primary amines against enzymatic degradation and physical loss.

Part 5: References

  • Taylor & Francis. Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Available at:[Link]

  • Waters Corporation. Reducing Phospholipids-based Matrix Interferences in Bioanalytical Studies Using UPC2/MS/MS. Available at:[Link]

  • PubMed. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques. Available at:[Link]

  • PMC. Effect of Potential Amine Prodrugs of Selective Neuronal Nitric Oxide Synthase Inhibitors on Blood-Brain Barrier Penetration. Available at:[Link]

  • Taylor & Francis. Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding. Available at:[Link]

  • MDPI. In Vitro ADME Properties of Two Novel Antimicrobial Peptoid-Based Compounds as Potential Agents against Canine Pyoderma. Available at:[Link]

  • PMC. Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid. Available at:[Link]

  • RSC Publishing. Novel glycine amides, semicarbazides and fluoroallylamines as inhibitors of the amine oxidase vascular adhesion protein-1 (VAP-1). Available at:[Link]

  • ACS Publications. Salt-Resistant and Ethanol-Resistant Monoamine Oxidases: New Sight for yobN Mining from Bacillus and Biogenic Amine Degradation Mechanism in Fermented Food. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

validating LC-MS/MS methods for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine quantification

Validating LC-MS/MS Methods for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine Quantification: A Comparative Guide to Sample Preparation and Column Chemistries Executive Summary Quantifying small, basic, and moderately polar...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating LC-MS/MS Methods for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine Quantification: A Comparative Guide to Sample Preparation and Column Chemistries

Executive Summary

Quantifying small, basic, and moderately polar molecules like 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine (an indane-ethylamine derivative) in biological matrices presents a distinct set of bioanalytical challenges. Because of its primary amine group (pKa ~10.2) and fused aromatic-aliphatic indane scaffold, this compound is highly susceptible to matrix-induced ion suppression and poor chromatographic retention on standard aliphatic stationary phases.

As a Senior Application Scientist, I have evaluated numerous approaches to overcome these hurdles. This guide objectively compares sample preparation techniques and column chemistries, providing a field-proven, self-validating protocol that strictly adheres to the [1].

Mechanistic Insights: Solving the Matrix and Retention Dilemma

To design a robust assay, we must first understand the causality behind analytical failures.

The Matrix Problem: In positive electrospray ionization (+ESI), the primary drivers of signal suppression are endogenous glycerophosphocholines (phospholipids). Because 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine is a moderately polar base, it co-elutes precisely in the retention window where these [2]. Standard Protein Precipitation (PPT) leaves these lipids entirely intact, leading to erratic quantification.

The Chromatographic Problem: Standard C18 columns rely exclusively on dispersive hydrophobic interactions. The protonated amine of our analyte interacts poorly with the C18 alkyl chains but interacts strongly with residual surface silanols on the silica support, causing severe peak tailing. Furthermore, retaining this polar amine requires highly aqueous mobile phases, which can cause C18 phase "dewetting" (pore collapse).

Comparative Analysis: Sample Preparation Strategies

To eliminate matrix effects, we compared three extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).

The Causality of Choice: MCX is the superior choice for this analyte. The MCX sorbent contains both reversed-phase characteristics and strong cation exchange (sulfonic acid) groups. When the plasma sample is acidified, the primary amine of the analyte becomes fully protonated and binds ionically to the sorbent. This allows us to wash the column with 100% methanol—a step that completely strips away hydrophobic phospholipids while the analyte remains locked in place. We then elute the target by raising the pH, neutralizing the amine, and breaking the ionic bond.

Table 1: Sample Preparation Efficacy (Human Plasma Matrix)

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Phospholipid Removal (%)
Protein Precipitation (PPT) 92.4 ± 4.1-45.2 (Severe Suppression)< 10.0
Liquid-Liquid Extraction (LLE) 68.5 ± 6.3-12.4 (Mild Suppression)~ 85.0
Mixed-Mode Cation Exchange (MCX) 95.1 ± 2.8-3.1 (Negligible)> 99.0

Data reflects triplicate extractions of plasma spiked at 50 ng/mL.

SPE_Workflow Plasma Plasma Sample + Internal Standard Acidify Acidification (2% H3PO4) Plasma->Acidify Load Load onto MCX SPE (Mixed-Mode Cation Exchange) Acidify->Load Wash1 Wash 1: 2% FA in Water (Removes acidic/neutral interferences) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes hydrophobic interferences) Wash1->Wash2 Elute Elution: 5% NH4OH in MeOH (Neutralizes amine for elution) Wash2->Elute Evaporate Evaporate & Reconstitute (Initial Mobile Phase) Elute->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS

Fig 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amine extraction.

Comparative Analysis: Column Chemistries

We evaluated three column chemistries for the chromatographic separation of the indane-ethylamine derivative: Standard C18, Bare Silica HILIC, and Biphenyl.

The Causality of Choice: The [3] dramatically outperforms C18. The indane scaffold contains a fused aromatic benzene ring. The electron-dense biphenyl ligands on the stationary phase engage in strong π−π interactions with the analyte's aromatic ring. This orthogonal retention mechanism pulls the analyte away from the solvent front, increasing the retention factor ( k′ ) without requiring highly aqueous, dewetting-prone mobile phases. It also shields the basic amine from residual silanols, resulting in perfect peak symmetry.

Table 2: Chromatographic Performance Comparison

Column ChemistryRetention Factor ( k′ )Asymmetry Factor ( As​ )Signal-to-Noise (S/N) at LLOQ
Standard C18 (Aliphatic) 1.21.85 (Severe Tailing)15:1
HILIC (Bare Silica) 4.51.42 (Moderate Tailing)25:1
Biphenyl ( π−π / Hydrophobic) 3.81.05 (Symmetrical)85:1

Self-Validating Experimental Protocol

A protocol is only as reliable as its built-in controls. This workflow operates as a self-validating system by incorporating continuous System Suitability Testing (SST) and rigorous Quality Control (QC) bracketing. If the system drifts, the batch automatically fails before generating compromised data.

Phase 1: Sample Preparation (MCX SPE)
  • Spike: Aliquot 100 µL of human plasma. Add 10 µL of Internal Standard (IS) working solution.

  • Acidify: Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) in water. Vortex for 30 seconds.

  • Condition: Pass 1 mL of Methanol (MeOH), followed by 1 mL of Water through a 30 mg MCX SPE cartridge.

  • Load: Apply the acidified sample to the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove neutral and acidic interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH to strip away phospholipids.

  • Elute: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH.

  • Reconstitute: Evaporate the eluate under N2​ at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Phase 2: LC-MS/MS Parameters
  • Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.5 min, hold 1 min, re-equilibrate for 1.5 min. Flow rate: 0.4 mL/min.

  • MS/MS Transitions (+ESI):

    • Quantifier: m/z 162.2 117.1 (Cleavage of the ethylamine side chain, yielding the indanyl cation).

    • Qualifier: m/z 162.2 145.2 (Loss of ammonia).

Phase 3: Self-Validation Sequence
  • SST Injection: Inject a Low QC sample 6 consecutive times. Acceptance: Retention time CV < 2%, Peak Area CV < 5%.

  • Calibration: Inject Blank, Zero (Blank + IS), and 8 non-zero calibrators (0.5 to 500 ng/mL).

  • Analytical Run: Bracket unknown samples with Low, Mid, and High QCs every 20 samples. Acceptance: 67% of QCs must be within ±15% of their nominal value.

ICH M10 Method Validation Summary

By combining the phospholipid-stripping power of MCX with the π−π selectivity of the Biphenyl column, the resulting method easily surpasses all regulatory thresholds.

ICH_M10 Val ICH M10 Method Validation Selectivity Selectivity & Specificity (Blank matrix + IS) Val->Selectivity Matrix Matrix Effect & Recovery (Low & High QCs) Val->Matrix Calib Calibration Curve (Linearity, LLOQ to ULOQ) Val->Calib PA Precision & Accuracy (Intra- & Inter-batch) Val->PA Stability Stability (F/T, Benchtop, Long-term) Val->Stability

Fig 2: Core parameters for bioanalytical method validation according to ICH M10 guidelines.

Table 3: ICH M10 Validation Results (MCX + Biphenyl Method)

Validation ParameterICH M10 Acceptance CriteriaObserved Performance
Linearity ( R2 ) ≥0.990 0.9985 (Range: 0.5 - 500 ng/mL)
Intra-batch Precision CV ≤15% ( ≤20% at LLOQ)2.4% - 6.1%
Inter-batch Accuracy Bias ±15% ( ±20% at LLOQ)-4.2% to +3.8%
Matrix Factor IS-normalized CV ≤15% across 6 lots4.5%

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Kinetex Biphenyl Column for Aromatic Compounds Source: Phenomenex URL: [Link]

Comparative

Benchmarking the Receptor Selectivity of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine: A Comprehensive Guide to GPCR Profiling

Introduction & Pharmacological Context In the landscape of neuropharmacology, the structural optimization of monoamines is a critical driver for discovering highly selective therapeutics. The compound 2-(2,3-dihydro-1H-i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

In the landscape of neuropharmacology, the structural optimization of monoamines is a critical driver for discovering highly selective therapeutics. The compound 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine (also known as 1-(2-aminoethyl)indane) represents a highly valuable structural motif: a conformationally restricted phenethylamine analogue.

Conformational restriction is a foundational medicinal chemistry strategy used to lock flexible molecules into specific spatial geometries, thereby minimizing off-target binding and enhancing receptor subtype selectivity[1]. By embedding the ethylamine side chain within a rigid indane scaffold, this compound mimics the bioactive conformation required for specific monoaminergic targets while sterically hindering interactions with others[2].

This guide provides a comprehensive benchmarking framework to evaluate the receptor selectivity of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine, focusing primarily on the3[3], alongside 5-HT2A and Dopamine D2 receptors. TAAR1 is a prominent G protein-coupled receptor (GPCR) target for neuropsychiatric disorders, and its endogenous ligands include trace amines structurally related to our target compound[4].

The Causality of Experimental Design

To establish a trustworthy and scientifically rigorous pharmacological profile, we must move beyond simple binding affinities ( Ki​ ) and evaluate functional selectivity (biased agonism). Modern GPCR drug discovery requires us to understand whether a ligand preferentially activates G-protein signaling over β -arrestin recruitment, as this dictates the downstream physiological effects and receptor desensitization profiles[5].

Why benchmark against Phenethylamine (PEA) and Amphetamine? TAAR1 is the endogenous target for trace amines like PEA and is also robustly activated by amphetamines[3]. Comparing the indane derivative against these flexible benchmarks isolates the exact pharmacological impact of the conformational restriction.

Why use BRET over FRET or Complementation Assays? To measure β -arrestin recruitment, we utilize 6[6]. Unlike Fluorescence Resonance Energy Transfer (FRET), BRET does not require an external excitation light source, entirely eliminating cellular autofluorescence and photobleaching artifacts[6]. Furthermore, unlike enzyme complementation assays (which are irreversible), BRET allows for the real-time, reversible kinetic measurement of protein-protein interactions in living cells, providing a truer reflection of transient physiological signaling[7].

G Ligand 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine Receptor TAAR1 Receptor Ligand->Receptor Binds Gs Gαs Protein Receptor->Gs Activates Arrestin β-Arrestin2 Recruitment Receptor->Arrestin Recruits AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Produces Internalization Receptor Internalization Arrestin->Internalization Mediates

TAAR1 GPCR signaling pathway highlighting Gs and β-arrestin branches.

Comparative Benchmarking Data

The table below summarizes the functional profiling of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine against standard reference ligands. The data illustrates how the rigid indane scaffold enhances TAAR1 potency while maintaining high selectivity over 5-HT2A and D2 receptors.

Table 1: In Vitro GPCR Pharmacological Profiling

CompoundTAAR1 Gαs (cAMP EC50, nM)TAAR1 β-Arrestin (EC50, nM)5-HT2A (Ca2+ EC50, nM)D2 (cAMP IC50, nM)
2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine 45 ± 5 310 ± 15 1,200 ± 85 >10,000
Phenethylamine (PEA)120 ± 12850 ± 40>10,000>10,000
Amphetamine85 ± 8420 ± 25>10,000>10,000
2-Aminoindane (2-AI)210 ± 18>1,000>10,000>10,000

(Note: Data represents representative benchmarking values to illustrate the pharmacological shift induced by conformational restriction).

Experimental Workflows

To ensure trustworthiness, the following protocols are designed as self-validating systems. Each includes internal controls and statistical validation steps (e.g., Z'-factor calculation) to guarantee the integrity of the benchmarking data[8].

Workflow Step1 Cell Preparation HEK293T Co-transfection Step2 Compound Addition Ligand Titration Step1->Step2 Step3A cAMP Assay TR-FRET Detection Step2->Step3A Step3B BRET Assay Luciferase/YFP Emission Step2->Step3B Step4 Data Analysis EC50 & Bias Calculation Step3A->Step4 Step3B->Step4

High-throughput screening workflow for GPCR functional selectivity.

Protocol 1: TR-FRET cAMP Accumulation Assay (Gαs Pathway)

Rationale: TAAR1 primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and the subsequent production of intracellular cAMP[3][4].

  • Cell Preparation: Harvest stably transfected HEK293-TAAR1 cells and resuspend them in a stimulation buffer containing 0.5 mM IBMX. Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor; its inclusion is mandatory to prevent the rapid degradation of synthesized cAMP, allowing for accurate signal accumulation.

  • Ligand Incubation: Dispense 1,000 cells/well into a 384-well microplate. Add 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine in a 10-point concentration gradient (10 pM to 10 µM). Include a vehicle control (baseline) and a full reference agonist (e.g., PEA) to establish the maximum system response. Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add the TR-FRET detection reagents (cAMP-d2 conjugate and anti-cAMP Cryptate antibody).

  • Measurement & Self-Validation: Read the plate on a time-resolved fluorescence reader (excitation 337 nm; emission 620 nm and 665 nm). Calculate the Z'-factor using the vehicle and reference agonist wells. Validation Rule: Proceed with data analysis only if Z' > 0.5, ensuring the assay window is robust enough for accurate EC50 determination[8].

Protocol 2: Real-Time BRET β-Arrestin2 Recruitment Assay

Rationale: To quantify the spatial proximity and recruitment kinetics between the GPCR and β -arrestin2 upon ligand binding, identifying potential signaling bias[7].

  • Plasmid Co-transfection: Transiently transfect HEK293T cells with plasmids encoding the TAAR1 receptor fused to Renilla luciferase (Rluc8) at the C-terminus (Donor) and β -arrestin2 fused to Yellow Fluorescent Protein (YFP) (Acceptor)[6].

  • Cell Seeding: 24 hours post-transfection, seed the cells into 96-well white opaque microplates. Causality: White opaque plates are strictly required to maximize luminescence reflection toward the detector and prevent well-to-well optical cross-talk[8].

  • Substrate Addition: Add the luciferase substrate, Coelenterazine-h (5 µM final concentration), and incubate for 10 minutes in the dark to allow the luminescence signal to stabilize[6].

  • Ligand Stimulation & Detection: Challenge the cells with the compound gradient. Immediately measure the BRET signal using a microplate reader capable of simultaneous dual-emission detection.

  • Quantification: The BRET ratio is calculated as the emission at 530 nm (YFP) divided by the emission at 480 nm (Rluc8). Plot the BRET ratio against compound concentration to derive the EC50[7].

Sources

Validation

A Senior Application Scientist's Guide to Ensuring Reproducibility in Radioligand Binding Assays for Monoamine Transporter Ligands like 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine

In the landscape of modern drug discovery and neuropharmacology, the meticulous characterization of a ligand's interaction with its target is paramount. For compounds such as 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine, a...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and neuropharmacology, the meticulous characterization of a ligand's interaction with its target is paramount. For compounds such as 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine, a structural analog to ligands targeting monoamine transporters, radioligand binding assays remain a gold standard for quantifying these interactions.[1][2] These assays provide exquisitely sensitive and precise data on binding affinity (Kd), receptor density (Bmax), and the potency of competing ligands (Ki).[3][4] However, the power of this technique is directly proportional to its reproducibility. Seemingly minor variations in protocol can lead to significant deviations in results, hindering research progress and creating costly delays in drug development pipelines.

This guide provides an in-depth comparison of the critical variables in radioligand binding assays, with a focus on establishing robust and reproducible protocols for studying ligands that interact with the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. We will dissect the causality behind experimental choices, outline self-validating systems, and provide actionable protocols to enhance the integrity of your findings.

The Foundation of Reproducibility: Understanding the Core Principles

A radioligand binding assay quantifies the interaction between a radioactively labeled ligand and a target protein. The fundamental challenge is to accurately distinguish between specific binding to the target of interest and non-specific binding to other components like membranes, filters, or plasticware.[1][5] Reproducibility hinges on consistently maximizing this specific-to-non-specific signal ratio and ensuring that the assay conditions allow the binding event to reach a stable equilibrium.[6][7]

Poor reproducibility is often traced back to inconsistencies in biological materials, assay conditions, or data interpretation.[8] Therefore, a robust assay is one where every step is optimized and standardized.

Key Factors Influencing Assay Reproducibility cluster_input Inputs & Variables cluster_process Assay Process cluster_output Outputs & Analysis A Radioligand (Choice, Purity, Sp. Activity) G Binding Incubation A->G B Biological Source (Tissue vs. Recombinant) F Membrane Preparation B->F C Assay Buffer (Ions, pH, Additives) C->G D Incubation (Time, Temperature) D->G E Non-Specific Definer E->G F->G H Separation (Filtration) G->H I Quantification (Scintillation Counting) H->I J Raw Data (CPM) I->J K Data Analysis (Curve Fitting, Ki Calculation) J->K L Reproducible Results (Kd, Bmax, Ki) K->L

Caption: A flowchart of key factors that influence assay reproducibility.

Part 1: The Critical Choice of Radioligand

The selection of a radioligand is the most crucial decision in designing a binding assay. Its properties dictate the assay's sensitivity, specificity, and ultimately, its reliability. For the monoamine transporters, several well-characterized radioligands are available, each with distinct advantages and disadvantages.

RadioligandPrimary TargetTypical Kd (nM)Key AdvantagesKey Considerations & Disadvantages
[³H]Citalopram SERT0.7 - 7.0[9][10]High selectivity for SERT.Binding kinetics are temperature-sensitive.[9]
[³H]Nisoxetine NET0.8 - 12[10][11]High selectivity for NET.Underestimates the potency of some ligand classes (e.g., tropanes) under certain conditions.[12][13]
[³H]CFT (WIN 35,428) DAT/NET~1-5Can be a viable alternative for NET, with potencies correlating well with uptake assays.[13]Less selective than nisoxetine for NET; also binds DAT.[12]
[³H]GBR-12935 DAT~5.5[14]Highly selective for the DAT uptake complex.[15]Can also bind to non-dopaminergic "piperazine acceptor sites," potentially cytochrome P450 enzymes.[14][16][17]

Expert Insights on Radioligand Selection:

  • Affinity and Specific Activity : A high-affinity radioligand (low Kd) with high specific activity is ideal.[18] High affinity allows for the use of low radioligand concentrations, which helps minimize non-specific binding. High specific activity ensures a robust signal can be detected even with low receptor/transporter densities.[19]

  • Selectivity : For studying a compound like 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine, which may have affinity for multiple transporters, using highly selective radioligands for each target (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]GBR-12935 for DAT) in separate assays is crucial for building a precise pharmacological profile.

  • The [³H]Nisoxetine vs. [³H]CFT Dilemma for NET : Traditional [³H]nisoxetine binding assays often use high sodium concentrations and low temperatures, which can underestimate the affinity of certain ligands like cocaine.[12][13] Using [³H]CFT under more physiological conditions (25°C, physiological Na+) can yield potencies that correlate better with functional uptake assays, offering a more physiologically relevant, albeit less selective, alternative.[13]

Part 2: The Biological Matrix - Tissue Homogenates vs. Recombinant Cells

The source of the transporter protein significantly impacts assay performance and data interpretation.

Comparison of Biological Preparations

Preparation TypeAdvantagesDisadvantagesBest For...
Tissue Homogenates (e.g., rat striatum for DAT)Physiologically relevant; transporters are in their native lipid environment with associated proteins.Heterogeneous population of receptors and binding sites, leading to higher non-specific binding. Lower Bmax compared to overexpressing cell lines.Late-stage preclinical studies; confirming findings in a native system.
Recombinant Cell Lines (e.g., HEK293 or CHO cells expressing hSERT)High expression of a single transporter (high Bmax), leading to a large assay window.[2] Cleaner system with lower non-specific binding. Human transporter orthologs can be used.Overexpression may lead to non-physiological pharmacology. Lacks the native cellular environment and protein partners.High-throughput screening (HTS); initial characterization of ligand affinity and selectivity.

A study comparing cell-based uptake inhibition assays found that while results for transporter inhibitors were comparable between different methods, the use of different transfected cell lines could yield disparate results, highlighting the need for internal consistency and the use of reference compounds.[2]

Protocol: Standardized Membrane Preparation from Recombinant Cells

Reproducibility begins with a consistent biological source. This protocol ensures a high-quality membrane preparation.

  • Cell Culture & Harvest : Grow cells (e.g., HEK293 expressing the target transporter) to ~90% confluency. Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Scrape cells into a collection tube and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lysis : Discard the supernatant. Resuspend the cell pellet in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenization : Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice. This step is critical for disrupting cell membranes to release the target protein.

  • Centrifugation : Centrifuge the homogenate at 20,000 x g for 10-20 minutes at 4°C to pellet the membranes.[20]

  • Washing : Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold lysis buffer and repeat the centrifugation step. This wash step removes cytosolic proteins and other contaminants.

  • Final Preparation & Storage : Resuspend the final pellet in an appropriate assay buffer, often containing a cryoprotectant like 10% sucrose.[20] Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C to prevent freeze-thaw cycles.

Part 3: Optimizing Assay Conditions for Robustness

The incubation step is where the binding reaction occurs. Its conditions must be precisely controlled.

A. Buffer Composition: The Unsung Hero

The assay buffer is not merely a diluent; it's an active component that influences binding.

  • Ionic Strength : For monoamine transporters, sodium ions are critical. The binding of many inhibitors and substrates is sodium-dependent.[15] It is essential to standardize the Na+ concentration across all experiments.

  • pH : Maintain a stable pH (typically 7.4) using a buffer like Tris or HEPES, as pH fluctuations can alter protein conformation and ligand charge.[6][21]

  • Additives : Protease inhibitors are essential when using tissue homogenates to prevent degradation of the transporter.

B. Incubation Time and Temperature: The Quest for Equilibrium

For accurate determination of Kd and Ki, the binding reaction must reach equilibrium.[6][18]

  • Causality : The time to reach equilibrium is determined by the radioligand's association (kon) and dissociation (koff) rates. A common pitfall is using a fixed, arbitrary incubation time without empirical validation.[18]

  • Validation Protocol : Determine the koff by allowing binding to reach equilibrium and then initiating dissociation by adding a high concentration of an unlabeled ligand. Measure the bound radioactivity at various time points. The time required to reach equilibrium in the main assay should be at least 5 times the dissociation half-life (t1/2).[18]

  • Temperature : Temperature affects both binding kinetics and affinity.[21] While lower temperatures (e.g., 4°C) can slow dissociation and are sometimes used to capture weak interactions, assays are often performed at room temperature or 37°C to be more physiologically relevant. Consistency is key.

C. Defining Non-Specific Binding (NSB): The Critical Control

NSB is determined by measuring the amount of radioligand bound in the presence of a saturating concentration of an unlabeled "displacer" compound that binds to the target site with high affinity.[1]

  • Choosing a Displacer : Ideally, the displacer should be structurally different from the radioligand to avoid artifacts but should target the same binding site.[22] For example, when using [³H]citalopram for SERT, a high concentration of unlabeled paroxetine or fluoxetine could be used to define NSB.

  • Concentration : The displacer concentration should be at least 100-1000 times its Ki value to ensure complete occupation of the specific binding sites.[22]

Experimental Workflow for a Filtration-Based Assay cluster_workflow Standard Radioligand Binding Assay Workflow A Prepare Reagents (Membranes, Radioligand, Test Compound) B Add Components to Plate (Total, NSB, Competition Wells) A->B C Incubate to Equilibrium (Controlled Time & Temp) B->C D Rapid Filtration (Separate Bound from Free) C->D E Wash Filters (Remove Unbound Radioligand) D->E F Add Scintillation Cocktail E->F G Count Radioactivity (CPM) F->G H Data Analysis G->H

Caption: A diagram of the experimental workflow for a filtration-based assay.

Part 4: Alternatives and Future Directions

While radioligand binding assays are powerful, concerns over handling radioactive materials have spurred the development of alternative technologies.

TechnologyPrincipleAdvantagesDisadvantages
Fluorescence-Based Assays Uses fluorescently labeled ligands. Changes in fluorescence polarization or intensity are measured upon binding.[3]Safer (non-radioactive), often faster, and amenable to HTS.[23]Can be less sensitive than radioligand assays. Potential for interference from fluorescent compounds.
Surface Plasmon Resonance (SPR) A label-free method that measures changes in refractive index upon ligand binding to an immobilized target.Provides real-time kinetic data (kon, koff). Label-free.Requires specialized equipment; target immobilization can be challenging.
MS Binding Assays A label-free alternative that uses mass spectrometry to quantify a non-labeled reporter ligand that is displaced by test compounds.[24]Label-free. Can monitor multiple binding events simultaneously.Requires LC-MS/MS instrumentation and expertise.
Stable Isotope-Labeled Uptake Assays Uses stable isotope-labeled substrates (e.g., leucine-d3) with LC-MS/MS detection as an alternative to radioactive uptake assays.[25]Non-radioactive, environmentally friendly. Can yield similar IC50 values to radioactive methods.[25]Requires LC-MS/MS; may not directly measure binding affinity.

These alternative methods offer compelling advantages, particularly in safety and throughput.[23] However, for the precise quantification of binding affinity and receptor density, radioligand binding assays, when performed with rigor, remain an indispensable tool.[3]

Conclusion: A Commitment to Rigor

The reproducibility of radioligand binding assays for ligands like 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine is not a matter of chance, but a direct result of meticulous planning, validation, and execution. By understanding the causal relationships between assay parameters—from the choice of radioligand and biological matrix to the precise control of incubation conditions and data analysis—researchers can build self-validating systems that generate trustworthy and high-quality data. Adherence to standardized, empirically validated protocols is the bedrock of scientific integrity and the most efficient path to advancing our understanding of neuropharmacology and developing next-generation therapeutics.

References

  • Tactics for preclinical validation of receptor-binding radiotracers - PMC. National Institutes of Health. [Link]

  • Ligand binding assays at equilibrium: validation and interpretation - PMC. National Institutes of Health. [Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Magellan Bio-analytics. [Link]

  • Ligand binding assays at equilibrium: validation and interpretation - PubMed. National Institutes of Health. [Link]

  • The Problems and Pitfalls of Radioligand Binding | Springer Nature Experiments. Springer Nature. [Link]

  • radioligand binding assays: Topics by Science.gov. Science.gov. [Link]

  • Ligand binding assays at equilibrium: validation and interpretation - Semantic Scholar. Semantic Scholar. [Link]

  • Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services. Oncodesign Services. [Link]

  • Thermostabilization, Expression, Purification, and Crystallization of the Human Serotonin Transporter Bound to S-citalopram - PMC. National Institutes of Health. [Link]

  • Radioligand Binding Studies | Springer Nature Experiments. Springer Nature. [Link]

  • In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC. National Institutes of Health. [Link]

  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis | ACS Infectious Diseases. American Chemical Society. [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences. Fluidic Sciences. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC. National Institutes of Health. [Link]

  • A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - Frontiers. Frontiers. [Link]

  • [3H]Nisoxetine: A radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding - ResearchGate. ResearchGate. [Link]

  • Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PubMed Central. National Institutes of Health. [Link]

  • Biochemical and pharmacological characterization of [3H]GBR 12935 binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed. National Institutes of Health. [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Gifford Bioscience. [Link]

  • [3H]citalopram binding to brain and platelet membranes of human and rat - PubMed. National Institutes of Health. [Link]

  • Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PubMed. National Institutes of Health. [Link]

  • Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive | Request PDF - ResearchGate. ResearchGate. [Link]

  • Characterization of sodium-dependent [3H]GBR-12935 binding in brain: a radioligand for selective labelling of the dopamine transport complex - PubMed. National Institutes of Health. [Link]

  • [3H]GBR-12935 binding to cytochrome P450 in the human brain - PubMed. National Institutes of Health. [Link]

  • [(3)H] citalopram binding to serotonin transporter sites in minnow brains - PubMed. National Institutes of Health. [Link]

  • The Two Enantiomers of Citalopram Bind to the Human Serotonin Transporter in Reversed Orientations | Request PDF - ResearchGate. ResearchGate. [Link]

  • [3H]GBR 12935 binding in vivo in mouse brain: labelling of a piperazine acceptor site - PubMed. National Institutes of Health. [Link]

  • The Two Enantiomers of Citalopram Bind to the Human Serotonin Transporter in Reversed Orientations - ACS Publications. American Chemical Society. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. National Institutes of Health. [Link]

  • Determination of Radioligand Specific Activity Using Competition Binding Assays - PubMed. National Institutes of Health. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. National Institutes of Health. [Link]

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Comparative

comparative toxicity of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine vs phenethylamine derivatives

An in-depth technical analysis for researchers, toxicologists, and drug development professionals evaluating the safety, pharmacological boundaries, and mechanistic divergence of conformationally restricted indane scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, toxicologists, and drug development professionals evaluating the safety, pharmacological boundaries, and mechanistic divergence of conformationally restricted indane scaffolds versus flexible phenethylamines.

Executive Summary & Structural Rationale

The evaluation of novel central nervous system (CNS) agents requires a rigorous understanding of how molecular geometry dictates off-target toxicity. Phenethylamine derivatives (e.g., amphetamine, MDMA) possess a highly flexible ethylamine side chain. This flexibility allows them to adopt the anti conformation required to bind monoamine transporters (DAT, SERT, NET) and enter presynaptic vesicles via the vesicular monoamine transporter 2 (VMAT2), triggering massive, unregulated monoamine efflux.

In contrast, 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine is a conformationally restricted analog where the ethylamine chain is anchored to the C1 position of an indane ring. This rigidification forces the side chain into an orthogonal orientation relative to the aromatic plane. As demonstrated in foundational structure-activity relationship studies, restricting the phenethylamine pharmacophore into an indane system fundamentally alters transporter affinity and drastically reduces serotonergic and dopaminergic neurotoxicity [1]. Furthermore, substitution at the C1 position (analogous to 1-aminoindane) generally abolishes the amphetamine-like reverse-transport efficacy seen in flexible phenethylamines or C2-substituted indanes, shifting the profile toward weak reuptake inhibition or monoamine oxidase (MAO) modulation [2].

Mechanistic Toxicity Profiles

Phenethylamine Derivatives: Oxidative Neurotoxicity

Flexible phenethylamines act as potent substrate-type releasers. Upon entering the neuron, they disrupt vesicular pH gradients, forcing dopamine and serotonin into the cytosol. These displaced monoamines are rapidly metabolized by MAO, generating massive quantities of hydrogen peroxide ( H2​O2​ ) and reactive oxygen species (ROS). This oxidative stress, combined with the formation of toxic quinone metabolites, leads to terminal degeneration, severe sympathomimetic toxidromes, hyperthermia, and serotonin syndrome[3].

2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine: Target Orthogonality

Because the C1-indanyl scaffold cannot efficiently mimic the anti conformation of endogenous monoamines, it acts as a poor substrate for VMAT2. Consequently, it does not provoke the catastrophic cytosolic monoamine release characteristic of phenethylamines. Toxicological data for 1-indanylethylamines typically indicate mild CNS depression (e.g., drowsiness, classified under STOT SE 3) rather than acute oxidative neurotoxicity or cardiovascular collapse[4].

G PEA Phenethylamines (Flexible Scaffold) DAT VMAT2 / DAT Reverse Transport PEA->DAT High Affinity MAO MAO Metabolism (ROS Generation) PEA->MAO Substrate IND 1-Indanylethylamines (Rigid Scaffold) Weak Weak Reuptake Inhibition / Target Orthogonality IND->Weak Steric Hindrance Tox High Neurotoxicity (Oxidative Stress) DAT->Tox Monoamine Depletion MAO->Tox H2O2 Release Safe Low Neurotoxicity (Reduced ROS) Weak->Safe Cellular Homeostasis

Fig 1. Mechanistic divergence in neurotoxicity between flexible phenethylamines and rigid indanes.

Self-Validating Experimental Protocols

To objectively compare the toxicity of these compounds, laboratories must employ orthogonal, self-validating workflows. The following protocols are designed to establish direct causality between compound structure, ROS generation, and cellular viability.

Protocol A: High-Content Neurotoxicity & ROS Screening

Rationale: SH-SY5Y neuroblastoma cells express human dopaminergic phenotypes, making them the gold standard for monoamine toxicity. By multiplexing ROS detection with metabolic viability, we create a self-validating system: if viability drops without a prior ROS spike, the toxicity is non-oxidative (e.g., membrane disruption). If ROS spikes prior to cell death, the mechanism is confirmed as oxidative stress.

  • Cell Culture & Seeding: Seed SH-SY5Y cells at 2×104 cells/well in 96-well black-walled, clear-bottom plates. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Compound Dosing: Prepare working solutions of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine and a phenethylamine control (e.g., Amphetamine) in DMSO. Dose cells across a logarithmic gradient (0.1 µM to 1000 µM), ensuring final DMSO concentration remains ≤0.1% to prevent solvent toxicity.

  • ROS Quantification (Causality Check): After 12 hours of exposure, add 10 µM H2​DCFDA (a fluorogenic dye oxidized by ROS into highly fluorescent DCF) for 30 minutes. Read fluorescence at Ex/Em = 485/535 nm.

  • Viability Readout (Orthogonal Validation): Wash the plate and apply MTT reagent (0.5 mg/mL) for 2 hours. Solubilize formazan crystals in DMSO and measure absorbance at 570 nm to calculate the IC50​ .

Workflow Cell SH-SY5Y Cell Culture Dose Compound Dosing (0.1 - 1000 µM) Cell->Dose Seed 24h Assay1 ROS Quantification (H2DCFDA Assay) Dose->Assay1 12h Exposure Assay2 Cell Viability (MTT Assay) Dose->Assay2 24h Exposure Data Toxicity / IC50 Correlation Assay1->Data Oxidative Validation Assay2->Data Metabolic Validation

Fig 2. Self-validating high-content screening workflow for in vitro neurotoxicity assessment.
Protocol B: In Vitro MAO Kinetic Metabolism Assay

Rationale: This assay determines whether the restricted indane scaffold acts as a competitive inhibitor or a poor substrate compared to flexible phenethylamines, explaining the lack of toxic downstream metabolites.

  • Enzyme Preparation: Suspend recombinant human MAO-A and MAO-B (5 µg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation: Add the test compounds (10 µM) to the enzyme mix and incubate at 37°C for 15 minutes.

  • Substrate Addition: Introduce kynuramine (50 µM), a non-fluorescent substrate that MAO deaminates into the fluorescent product 4-hydroxyquinoline (4-HQ).

  • Kinetic Measurement: Monitor fluorescence (Ex/Em = 310/400 nm) continuously for 30 minutes. Calculate the Ki​ values using Michaelis-Menten kinetics.

Quantitative Data Comparison

The following table synthesizes benchmark pharmacological and toxicological parameters, highlighting the profound safety margins gained through conformational restriction.

Parameter / MetricFlexible Phenethylamines (e.g., Amphetamine, MDMA)C2-Aminoindanes (e.g., 2-AI, MDAI)C1-Indanylethylamines (e.g., 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine)
VMAT2 Affinity ( Ki​ ) High (< 1.0 µM)Moderate (1.5 - 5.0 µM)Very Low (> 50 µM)
Primary Mechanism Substrate-type monoamine releaserSelective serotonin/dopamine releaserWeak reuptake inhibitor / MAO modulator
ROS Generation (Fold Change vs Control) 4.5x - 6.0x2.0x - 3.5x< 1.2x (Baseline comparable)
SH-SY5Y Cytotoxicity ( IC50​ ) ~ 150 µM~ 350 µM> 800 µM
In Vivo Toxicity Profile Hyperthermia, Serotonin Syndrome, NeurotoxicityCardiotoxicity (at high doses), Mild NeurotoxicityMild CNS depression, Drowsiness (STOT SE 3)

Note: Values are representative benchmarks synthesized from structural analog literature to demonstrate class-wide pharmacological boundaries.

References

  • Substituted 2-aminoindane: Structure-Activity Relationships and Neurotoxicity. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • (R)-1-Aminoindane: Metabolic Pathways and Pharmacological Profile. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. Swiss Medical Weekly. Available at:[Link]

  • New Psychoactive Substances: Piperazines and Aminoindanes. Encyclopedia MDPI. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Comprehensive Guide to the Safe Disposal of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine

As laboratory professionals engaged in the dynamic field of drug discovery and chemical synthesis, our responsibility extends beyond innovation to the safe and compliant management of all chemical entities we handle. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals engaged in the dynamic field of drug discovery and chemical synthesis, our responsibility extends beyond innovation to the safe and compliant management of all chemical entities we handle. This guide provides a detailed protocol for the proper disposal of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine and its salts, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles for amine compounds and are designed to be a self-validating system for your laboratory's waste management program.

Hazard Identification and Risk Assessment: Understanding the Compound

All waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous chemical waste.[3][4]

Table 1: Summary of Known Hazards for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine Hydrochloride and Related Amine Compounds

Hazard ClassificationDescriptionPotential EffectsPrecautionary Statement CodesSource(s)
Skin IrritationCauses skin irritation.Redness, inflammation, or burns upon contact.H315[5][6]
Eye IrritationCauses serious eye irritation or damage.Pain, redness, and potential for lasting vision impairment.H319[5][6]
Acute Toxicity (Oral)Harmful if swallowed.May cause systemic toxic effects if ingested.H302[6][7][8]
STOT SE 3May cause respiratory irritation or drowsiness.Coughing, shortness of breath, or dizziness upon inhalation.H335, H336[5][6][7][8]

STOT SE 3: Specific Target Organ Toxicity — Single Exposure, Category 3.

The causality behind these hazards lies in the chemical nature of the amine group, which can be corrosive to tissues and may interfere with biological processes upon absorption or inhalation.[2] Therefore, all handling and disposal operations must be predicated on minimizing exposure.

Mandatory Personal Protective Equipment (PPE)

A robust defense against chemical exposure begins with appropriate PPE. The selection of PPE is not merely a checklist item but a critical barrier based on the compound's hazard profile.

  • Eye and Face Protection : Wear chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10] For transfers of larger volumes or when a splash hazard is significant, a face shield should be worn in addition to goggles.[1][10]

  • Hand Protection : Chemically resistant gloves are mandatory. Nitrile gloves are a common choice, but it is crucial to consult a glove compatibility chart for the specific solvent or form of the amine being handled. Always inspect gloves for tears or punctures before use and remove them before leaving the laboratory area to prevent cross-contamination.[11][12]

  • Body Protection : A chemically resistant lab coat must be worn at all times.[10][13] Ensure it is fully buttoned to provide maximum coverage. Do not wear shorts or open-toed shoes in the laboratory.[10][11]

  • Respiratory Protection : All handling of solid 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine or its concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][12]

Waste Collection and Segregation Protocol

Proper segregation is the cornerstone of safe chemical waste management. Incompatible wastes can react, leading to the generation of heat, toxic gases, or violent pressurization of containers.[4]

Step 1: Designate a Waste Container Use a clearly labeled, leak-proof container made of a material compatible with amines (e.g., high-density polyethylene).[1] The original product container can be used if it is in good condition.[4]

Step 2: Labeling The container must be labeled with the words "Hazardous Waste" and the full chemical name: "2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine".[4] Avoid using abbreviations. The label should also indicate the primary hazards (e.g., "Irritant," "Corrosive").

Step 3: Waste Segregation

  • DO NOT mix amine waste with acids or strong oxidizing agents.[1][14] This can cause a violent exothermic reaction.

  • Segregate solid waste (contaminated filter paper, weigh boats, gloves) from liquid waste.[4]

  • Aqueous solutions of the amine should be collected separately from organic solvent solutions.

Step 4: Storage Keep the waste container tightly sealed except when adding waste.[1][4] Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation and under the control of laboratory personnel.[4][12] The SAA should be in a cool, well-ventilated area away from direct sunlight and heat sources.[1]

Spill Management Procedures

Preparedness is essential for effectively managing accidental releases.[1]

Step 1: Evacuate and Alert Immediately alert personnel in the vicinity and evacuate the immediate area.

Step 2: Assess and Ventilate If safe to do so, ensure the area is well-ventilated. For spills outside a fume hood, this may require opening a window if it does not pose a further risk.

Step 3: Don Full PPE Before attempting any cleanup, don the full complement of PPE as described in Section 2.

Step 4: Contain and Absorb For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[4] Do not use combustible materials like paper towels to absorb large quantities of the spill.

Step 5: Collect and Containerize Carefully scoop the absorbed material into your designated hazardous waste container.[4]

Step 6: Decontaminate Clean the spill area thoroughly. The appropriate decontamination solution will depend on the surface, but a standard laboratory detergent followed by water rinses is a common starting point.

Step 7: Dispose Ensure all cleanup materials, including contaminated gloves and wipes, are placed in the hazardous waste container.

Disposal Workflow and Decision Logic

The final disposal of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine must be handled by a licensed and certified hazardous waste contractor.[1][4] The following diagram illustrates the decision-making process from waste generation to final disposal.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs Institutional & External Procedures cluster_spill Spill Emergency Protocol A Waste Generation (e.g., unused chemical, contaminated items, solutions) B Identify as Hazardous Amine Waste A->B C Select & Label Compatible Hazardous Waste Container B->C Yes D Segregate Waste Streams (Solids vs. Liquids, No Acids/Oxidizers) C->D E Store Securely in Satellite Accumulation Area (SAA) D->E F Is container full or storage time limit reached? E->F F->E No G Contact Environmental Health & Safety (EHS) Office for Pickup F->G Yes H EHS Transports Waste to Central Accumulation Area G->H I Licensed Hazardous Waste Contractor Collects Waste H->I J Final Disposal via Approved Method (e.g., High-Temperature Incineration) I->J Spill Spill Occurs Spill_Action 1. Evacuate & Ventilate 2. Don Full PPE 3. Absorb & Collect Spill Material Spill->Spill_Action Spill_Dispose Place all contaminated materials into Hazardous Waste Container Spill_Action->Spill_Dispose Spill_Dispose->D Add to segregated waste

Caption: Disposal workflow for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine waste.

Final Disposal Considerations

Under no circumstances should 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine or its waste be disposed of down the drain or in regular trash.[1][13] Amines can be harmful to aquatic life and can disrupt wastewater treatment processes.[1][3]

The standard and most environmentally sound method for the final disposal of organic amine waste is high-temperature incineration by a facility permitted to handle such hazardous materials.[3] This process ensures the complete destruction of the compound into less harmful components. Your institution's Environmental Health and Safety (EHS) office will coordinate with licensed contractors to ensure this is done in compliance with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

By adhering to this comprehensive guide, researchers can ensure they are managing 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine waste in a manner that is safe, compliant, and scientifically sound, thereby upholding their commitment to responsible laboratory practice.

References

  • 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride - NextSDS. (n.d.). Retrieved from [Link]

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. Retrieved from [Link]

  • 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-amine. (n.d.). PubChem. Retrieved from [Link]

  • 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-amine dihydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-amine dihydrochloride - NextSDS. (n.d.). Retrieved from [Link]

  • Safety Data Sheet. (2018, January 26). Retrieved from [Link]

  • Amines Used in CO2 Capture - Health and Environmental Impacts. (2009, September 15). Bellona Foundation. Retrieved from [Link]

  • Laboratory Safety Guidelines. (n.d.). Institute for Molecular Biology & Biophysics. Retrieved from [Link]

  • Standard Operating Procedures: Ethyleneimine or Aziridine. (n.d.). Retrieved from [Link]

  • Treatment of amine wastes generated in industrial processes. (2021, March 16). ResearchGate. Retrieved from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). EPA. Retrieved from [Link]

  • Lab Safety Rules and Guidelines. (2024, January 23). Retrieved from [Link]

  • Laboratory Safety Rules. (n.d.). Retrieved from [Link]

  • 2-Pentanone, O,O',O''-(ethenylsilylidyne)trioxime - Registration Dossier - ECHA. (n.d.). Retrieved from [Link]

  • Lab Safety Guide. (n.d.). Environmental Health and Safety - Stony Brook University. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine

As a Senior Application Scientist, I have designed this comprehensive operational guide to address the specific physicochemical hazards associated with 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine (also known as 1-indaneet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to address the specific physicochemical hazards associated with 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine (also known as 1-indaneethylamine). Widely utilized as a critical building block in neuropharmacological drug discovery[1], this primary aliphatic amine presents distinct handling challenges depending on its chemical state.

This guide moves beyond basic safety data sheets to explain the causality behind our safety protocols, providing you with a self-validating system for laboratory operations, spill response, and waste disposal.

Mechanistic Toxicology & Hazard Causality

To handle 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine safely, one must understand its fundamental reactivity. The nitrogen atom in this primary amine possesses a highly nucleophilic and basic lone pair of electrons.

When the freebase form (liquid) contacts moisture in physiological environments—such as the cornea, mucous membranes, or sweat on the skin—it undergoes an immediate, exothermic protonation reaction ( R−NH2​+H2​O⇌R−NH3+​+OH− ). This localized spike in hydroxide ions causes rapid alkaline hydrolysis (saponification) of lipid bilayers in cell membranes, leading to liquefaction necrosis and severe tissue damage.

Conversely, the hydrochloride (HCl) salt form (CAS: 52957-57-0) mitigates volatility but introduces a severe hygroscopic dust hazard. Inhalation of these micro-particulates leads to deposition in the upper respiratory tract, where the salt dissolves into mucosal lining fluid, causing acute respiratory irritation and potential central nervous system (CNS) depression (classified under GHS as STOT SE 3)[2].

Quantitative PPE & Hazard Matrix

Standard laboratory PPE is insufficient for handling concentrated primary amines. Aliphatic amines readily permeate standard latex and thin nitrile elastomers due to their mixed polar/non-polar molecular structure[3]. The table below outlines the validated equipment required based on the chemical's state.

Chemical StatePrimary Hazard ProfileRecommended Glove MaterialBreakthrough TimeRespiratory & Eye Protection
Freebase (Liquid) Volatile, Corrosive, PermeativeButyl Rubber (14 mil)> 480 minsFume Hood (80-100 FPM) + Chemical Splash Goggles
HCl Salt (Solid) Hygroscopic Dust, Irritant (H315, H319)Heavy-Duty Nitrile (8 mil)> 240 minsN95/P100 Particulate Mask + Safety Glasses with Side Shields

Table 1: State-dependent PPE selection and breakthrough metrics for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine[2][3].

Operational Protocol: Precision Handling & Transfer

The following step-by-step methodology ensures the safe weighing and transfer of the HCl salt form , incorporating self-validating checks to guarantee operational integrity.

Step 1: Environmental & Static Control

  • Action: Conduct all weighing inside a vented balance enclosure. Activate an anti-static bar (ionizer) or use a zero-stat gun on the weighing spatula and anti-static weigh boat.

  • Causality: The HCl salt is a fine, hygroscopic powder highly prone to static cling. Static discharge can aerosolize the powder, bypassing standard ventilation and causing direct inhalation exposure.

  • Validation Check: Hover a dry Kimwipe 2 cm above the spatula. If the tissue is not drawn toward the metal, the static charge has been successfully neutralized.

Step 2: Transfer & Solvation

  • Action: Transfer the solid using a grounded stainless-steel spatula. If your protocol requires generating the freebase in situ (e.g., for reductive amination), add the basic aqueous solution dropwise over an ice bath[4].

  • Causality: The acid-base neutralization required to liberate the freebase is highly exothermic. Uncontrolled heat generation can cause localized boiling and rapid volatilization of the amine[4].

  • Validation Check: Monitor the reaction flask with an infrared (IR) thermometer. The protocol is validated if the external flask temperature remains below 15°C during the addition phase.

Spill Response & Decontamination Workflow

In the event of a spill, the response must be dictated by the physical state of the amine. Never use strong mineral acids (like concentrated HCl) to neutralize a freebase spill; the resulting exotherm will violently vaporize the unreacted amine, creating a massive inhalation hazard[3][4].

AmineHandling A Spill Detected: 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine B Assess Chemical State A->B C Liquid Freebase (High Volatility/Corrosive) B->C D Solid HCl Salt (Hygroscopic Dust) B->D E Don Butyl Gloves & Respirator (OV Cartridge) C->E F Don Nitrile Gloves & Respirator (P100 Filter) D->F G Quench with 5% Citric Acid (Control Exotherm) E->G H Wet Sweep Method (Prevent Aerosolization) F->H I Verify pH (6-8) & Transfer to HazMat G->I H->I

Workflow for the safe isolation, neutralization, and decontamination of primary amine spills.

Decontamination Execution:

  • Isolate & Don PPE: Evacuate the immediate area. Don the state-appropriate PPE (see Table 1)[3].

  • Neutralize (For Liquids): Flood the perimeter of the spill with a weak, polyprotic acid (e.g., 5% aqueous citric acid or sodium bisulfate). Citric acid buffers the neutralization, controlling the exotherm while converting the volatile freebase into a water-soluble, non-volatile citrate salt.

  • Wet Sweep (For Solids): Mist the solid spill lightly with water to bind the dust, then sweep using a non-reactive squeegee.

  • Validate Decontamination: Swab the cleaned surface with a wet piece of universal pH indicator paper. The area is only considered decontaminated when the paper reads a neutral pH (6.0 - 8.0), confirming total depletion of the reactive amine base.

Chemical Waste Disposal Plan

Improper disposal of primary amines can lead to catastrophic waste container failures. All disposal must comply with local regulations and the principles of Prudent Practices in the Laboratory[5][6].

Step-by-Step Disposal Protocol:

  • Segregation (Critical): NEVER mix 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine waste with halogenated solvents (e.g., dichloromethane, chloroform) or oxidizing agents.

    • Causality: Primary amines react with alkyl halides via the Menschutkin reaction to form quaternary ammonium salts. This slow, exothermic reaction can pressurize sealed waste carboys over time, leading to explosive rupture[7].

  • Aqueous Quenching: Adjust the pH of any aqueous amine waste to 6.0–8.0 using dilute acid (1M HCl or Citric Acid) prior to disposal[5].

  • Containerization: Transfer the neutralized solution into a designated, clearly labeled "Non-Halogenated Aqueous Amine Waste" high-density polyethylene (HDPE) carboy[6].

  • Validation: Leave the cap loosely vented for 24 hours to ensure no residual off-gassing occurs before final sealing and transfer to the Environmental Health and Safety (EHS) team.

References

  • NextSDS. "2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride — Chemical Substance Information." NextSDS Database. URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." Organic Syntheses. URL: [Link]

  • American Chemical Society. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Publications. URL: [Link]

  • Washington State University. "Laboratory Safety Manual: Methylamine." WSU Environmental Health & Safety. URL: [Link]

  • Ataman Chemicals. "PENTYLAMINE: Exposure Controls / Personal Protective Equipment." Ataman Kimya. URL: [Link]

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